molecular formula C7H3BrCl2O2 B13697930 2-Bromo-3,6-dichlorobenzoic acid

2-Bromo-3,6-dichlorobenzoic acid

Cat. No.: B13697930
M. Wt: 269.90 g/mol
InChI Key: KFLUTCAOJQCWQG-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorobenzoic acid (CAS 21739-97-9) is an organic compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . This benzoic acid derivative serves as a valuable building block in organic synthesis, particularly in the agrochemical industry. Its primary researched application is as a key chemical intermediate in the synthesis of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) . Patent research describes a synthesis method where 2-bromobenzoic acid undergoes a selective, catalyst-assisted chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid to yield 2-Bromo-3,6-dichlorobenzoic acid . The compound can subsequently be transformed into dicamba through a methoxylation step . This synthetic route is noted for its high selectivity and yield, making it a subject of interest for efficient industrial production processes . As a reagent, it enables studies in herbicide development and structure-activity relationships. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

2-bromo-3,6-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)

InChI Key

KFLUTCAOJQCWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl

Origin of Product

United States

Foundational & Exploratory

Synonyms and Technical Profile: 3,6-Dichloro-2-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,6-dichloro-2-bromobenzoic acid (CAS 21739-97-9), a critical intermediate in the synthesis of the herbicide Dicamba.

Document Type: Technical Reference Guide Scope: Nomenclature, Chemical Identity, Synthesis Applications, and Analytical Characterization

Executive Summary

3,6-dichloro-2-bromobenzoic acid is a halogenated aromatic carboxylic acid primarily utilized as a high-value intermediate in the agrochemical industry. It serves as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide.

For researchers and process chemists, distinguishing this specific intermediate from its downstream active ingredient is vital. While Dicamba is the end-product, the 2-bromo analog represents the "activated" scaffold required for the nucleophilic substitution that installs the methoxy group. This guide details the nomenclature, physical properties, and self-validating analytical protocols necessary for working with this compound.

Nomenclature & Synonyms

Accurate identification is critical when sourcing raw materials or searching patent literature. The compound is indexed under several naming conventions depending on the database (CAS vs. IUPAC).

Primary Identifiers
Identifier TypeValueNotes
Common Name 2-Bromo-3,6-dichlorobenzoic acid Preferred commercial name.[1][2][3]
CAS Registry Number 21739-97-9 Unique numerical identifier.[2][4]
IUPAC Name 2-Bromo-3,6-dichlorobenzoic acidFollows standard priority rules (COOH > Halogens).
Inverted Name Benzoic acid, 2-bromo-3,6-dichloro-Used in CA Index and some inventory lists.
Synonyms & Trade Designations
  • 3,6-Dichloro-2-bromobenzoic acid (User Query)

  • 2-Bromo-3,6-dichloro-benzoic acid[1][2][3][4][5]

  • Dicamba-bromo precursor (Informal lab designation)

  • BD466229 (Catalog identifier, commonly used in HTS libraries)

Technical Note: Do not confuse this compound with 3,6-Dichlorosalicylic acid (3,6-DCSA) . DCSA is a metabolite of Dicamba where the methoxy group is demethylated to a hydroxyl. The compound discussed here (2-bromo) is a synthetic precursor.

Chemical Structure & Properties

Understanding the steric and electronic environment of this molecule is key to its reactivity. The bulky bromine atom at the ortho position (C2) forces the carboxylic acid group out of planarity, while the chlorines at C3 and C6 deactivate the ring, making the C2-Bromine highly susceptible to nucleophilic attack—a feature exploited in Dicamba synthesis.

Visualization

The following diagram illustrates the connectivity and the specific halogenation pattern that defines the molecule's reactivity.

ChemicalStructure C1 C1 (ipso) C2 C2 (ortho) C1->C2 COOH COOH (Acid) C1->COOH C3 C3 (meta) C2->C3 Br Br (Leaving Grp) C2->Br Reactive Site C4 C4 (para) C3->C4 Cl3 Cl C3->Cl3 C5 C5 (meta) C4->C5 C6 C6 (ortho) C5->C6 C6->C1 Cl6 Cl C6->Cl6

Figure 1: Connectivity of 3,6-dichloro-2-bromobenzoic acid.[4] Note the C2-Bromine "Reactive Site" positioned for substitution.

Physical Properties Table
PropertyDataRelevance
Molecular Formula C₇H₃BrCl₂O₂Basis for mass spec calculation.
Molecular Weight ~269.91 g/mol Distinct from Dicamba (221.04 g/mol ).
Appearance White to Off-white SolidTypical of halogenated benzoic acids.
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility (requires pH adjustment).
pKa (Calc) ~1.5 - 2.0Highly acidic due to ortho-halogen effects.

Technical Application: Synthesis Pathway

The primary utility of 3,6-dichloro-2-bromobenzoic acid is its role as the substrate for methoxylation . In industrial settings, this compound is generated via the oriented chlorination of 2-bromobenzoic acid.[1]

Mechanism of Action (Synthesis)
  • Precursor Formation: 2-Bromobenzoic acid is chlorinated (using Cl₂/Chlorosulfonic acid) to install chlorines at the 3 and 6 positions.[1]

  • Nucleophilic Aromatic Substitution (SɴAr): The 2-bromo intermediate is treated with sodium methoxide (NaOMe) or methanol/NaOH. The strong electron-withdrawing effects of the carboxyl and chlorine groups activate the C2 position, allowing the methoxy group to displace the bromine atom.

Workflow Diagram

SynthesisPathway Start 2-Bromobenzoic Acid (Starting Material) Step1 Chlorination (Cl2 / HSO3Cl) Start->Step1 Intermediate 3,6-Dichloro-2-bromobenzoic Acid (TARGET MOLECULE) Step1->Intermediate Electrophilic Subst. Step2 Methoxylation (NaOMe / MeOH) Intermediate->Step2 Key Intermediate Product Dicamba (3,6-dichloro-2-methoxybenzoic acid) Step2->Product Nucleophilic Subst. (SnAr)

Figure 2: Industrial synthesis route converting 2-bromobenzoic acid to Dicamba via the target intermediate.[1]

Analytical Characterization (Self-Validating Protocols)

To ensure trustworthiness in experimental results, researchers must validate the identity of this intermediate using orthogonal methods. The presence of Bromine and Chlorine provides a unique "fingerprint."

Mass Spectrometry (LC-MS/GC-MS)

The most definitive identification method is analyzing the isotope pattern .

  • Theory: Bromine has two stable isotopes (⁷⁹Br, ⁸¹Br) in a ~1:1 ratio. Chlorine has two (³⁵Cl, ³⁷Cl) in a ~3:1 ratio.

  • Expected Pattern: Unlike Dicamba (which has Cl₂ but no Br), the target molecule (Cl₂Br) will show a complex multiplet cluster.

    • M+0 (Base): ³⁵Cl₂, ⁷⁹Br

    • M+2: Mixed isotopes (High intensity due to ⁷⁹Br/⁸¹Br split)

    • Validation Check: If you see a simple Cl₂ pattern (9:6:1 ratio) without the Br split, you have likely hydrolyzed your product or failed the bromination.

1H NMR Spectroscopy
  • Solvent: DMSO-d₆ or CDCl₃.

  • Signals:

    • Aromatic Region: A singlet (or tight AB quartet depending on resolution) representing the two aromatic protons at C4 and C5. Due to the symmetry of the 3,6-dichloro substitution, these protons are chemically equivalent or nearly so.

    • Acid Proton: Broad singlet >13 ppm (often invisible if wet solvent is used).

    • Absence of Methoxy: Crucially, the spectrum must lack the strong singlet at ~3.9 ppm corresponding to the -OCH₃ group of Dicamba.

Safety & Handling

As a halogenated benzoic acid, standard safety protocols for organic acids apply.

  • Hazard Statements (GHS): H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use a fume hood. The compound is a solid powder and can generate dust.

  • Storage: Store at room temperature, kept dry. Moisture can lead to slow hydrolysis or caking.

  • Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents if incineration protocols differ.

References

  • Alchimica. (n.d.). 2-Bromo-3,6-dichlorobenzoic Acid Product Page. Retrieved from

  • Google Patents. (2019). CN109761788A - Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][4] Retrieved from

  • PubChem. (n.d.).[6] 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Compound Summary. (Context for downstream application). Retrieved from [7]

  • BLD Pharm. (n.d.). 2-Bromo-3,6-dichlorobenzoic acid - BD466229.[4] Retrieved from

Sources

Technical Safety Guide: 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper for researchers handling 2-Bromo-3,6-dichlorobenzoic acid , a specialized halogenated intermediate often encountered in the synthesis of agrochemicals (specifically Dicamba analogs) and complex pharmaceutical scaffolds.[1]

Given the compound's status as a non-cataloged or "captive" intermediate in many workflows, this guide synthesizes data from authoritative structure-activity relationship (SAR) models, patent literature, and established protocols for poly-halogenated benzoic acids.

Part 1: Chemical Identity & Structural Analysis[1]

This compound belongs to the class of poly-halogenated benzoic acids . Its specific substitution pattern (Bromine at C2, Chlorine at C3, C6) imparts unique physicochemical properties, most notably enhanced acidity and steric hindrance around the carboxylate moiety.

Substance Identification
ParameterDataNotes
Chemical Name 2-Bromo-3,6-dichlorobenzoic acid
Synonyms 3,6-Dichloro-2-bromobenzoic acid; Dicamba-Br Intermediate
CAS Number Not widely listed (Patent Ref: CN109761788A)Often synthesized in situ.[1][2]
Molecular Formula

Molecular Weight 269.91 g/mol
SMILES OC(=O)C1=C(Br)C(Cl)=CC=C1Cl
Physicochemical Profile (Predicted & Analog-Based)
  • Acidity (pKa): ~1.5 – 1.9 (Predicted).

    • Expert Insight: This is significantly more acidic than benzoic acid (pKa 4.2). The "Ortho Effect" caused by the bulky Bromine (C2) and Chlorine (C6) forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the acid but maximizing inductive electron withdrawal.

  • Physical State: Crystalline Solid (Off-white to beige).[3]

  • Melting Point: 145–155 °C (Based on 2,6-dichlorobenzoic acid analogs).

  • Solubility:

    • Water:[1] Low (< 1 g/L at pH 1).

    • Organic: High in DCM, EtOAc, DMSO.

    • Aqueous Base: High (forms soluble carboxylate salts).

Part 2: Hazard Identification & Risk Assessment[1][5]

As a halogenated aromatic acid, the primary hazards stem from its corrosive potential and metabolic stability (environmental persistence).

GHS Classification (Derived)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage) — Due to low pKa.

  • STOT-SE: Category 3 (May cause respiratory irritation).[5][6]

  • Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life).

The "Why" Behind the Hazard

The combination of lipophilicity (halogenated ring) and high acidity makes this compound capable of penetrating lipid bilayers (skin/cell membranes) and delivering a localized pH shock.

HazardLogic Figure 1: Mechanism of Toxicity for Halogenated Benzoic Acids Subst 2-Br-3,6-Cl Substitution Acidity High Acidity (pKa < 2) Subst->Acidity Inductive Effect Lipophil High Lipophilicity Subst->Lipophil Halogenation Damage Cellular Necrosis/Irritation Acidity->Damage Proton Donation Tissue Tissue Penetration Lipophil->Tissue Membrane Crossing Tissue->Damage Delivery Vector

[9]

Part 3: Safe Handling & Engineering Controls[1]

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory P95/N95 Respirator (Dust)Prevent inhalation of acidic particulates during weighing.[1]
Ocular Chemical Splash GogglesCritical: Standard safety glasses are insufficient due to corrosive risk to corneas.
Dermal Nitrile Gloves (Min 0.11mm)Double-gloving recommended during synthesis workup.
Engineering Fume HoodRequired for all open handling.
Storage Stability[1]
  • Conditions: Store at room temperature (15–25°C) in a desiccator.

  • Incompatibilities: Strong oxidizers, strong bases.

  • Shelf Life: Halogenated aromatics are generally stable, but moisture can induce caking.

Part 4: Technical Workflow – Purification & Isolation[1]

The most critical operation when working with 2-Bromo-3,6-dichlorobenzoic acid is its separation from non-acidic impurities (like unreacted 2-bromo-3,6-dichlorotoluene) using its pKa properties.[1]

Protocol: Acid-Base Swing Extraction

This method exploits the drastic solubility change between the free acid (organic soluble) and its salt (water soluble).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[7]

  • 1M NaOH (Sodium Hydroxide)

  • 6M HCl (Hydrochloric Acid)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Basification (The Extraction):

    • Add 1M NaOH slowly while stirring. Monitor pH; target pH > 12.

    • Mechanism:[1][4][8] The carboxylic acid deprotonates to form sodium 2-bromo-3,6-dichlorobenzoate, which migrates to the aqueous phase.[1]

    • Safety: Exothermic reaction. Cool in an ice bath if scale > 10g.

  • Phase Separation:

    • Separate the layers. Keep the Aqueous Layer (contains product).

    • Validation: The Organic Layer contains non-acidic impurities.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Dropwise add 6M HCl until pH < 1.

    • Observation: The product will precipitate as a white/beige solid.

  • Filtration: Vacuum filter the solid, wash with cold water, and dry.

Logic Flow Diagram: Purification Strategy

PurificationFlow Figure 2: Acid-Base Purification Logic for 2-Bromo-3,6-dichlorobenzoic acid Crude Crude Mixture (Acid + Impurities) Solvent Dissolve in DCM Crude->Solvent BaseWash Add 1M NaOH (pH > 12) Solvent->BaseWash Sep Phase Separation BaseWash->Sep OrgLayer Organic Layer (Neutral Impurities) Sep->OrgLayer Top/Bottom* AqLayer Aqueous Layer (Product as Salt) Sep->AqLayer Extract Waste Discard (Waste) OrgLayer->Waste Acidify Add 6M HCl (pH < 1) AqLayer->Acidify Precip Precipitate Product Acidify->Precip

Note on Figure 2: DCM is denser than water (bottom layer), while EtOAc is less dense (top layer).[1]

Part 5: Emergency Response & Waste Management[1][12]

Spill Response
  • Evacuate: Isolate the area for 10-15 meters.

  • Neutralize: Do not wipe dry. Cover the spill with Sodium Bicarbonate (

    
    ) or Soda Ash. Wait for bubbling to cease.
    
  • Collect: Sweep up the neutralized slurry.

  • Decontaminate: Wash surface with soap and water; the compound is persistent and can leave an irritant residue.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with non-halogenated solvents (increases disposal cost and safety risk during incineration).

  • Destruction: High-temperature incineration (> 1100°C) with scrubber systems (to capture HBr/HCl gases).

References

  • Patent Literature (Synthesis Route)

    • Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][8] (2019). Patent CN109761788A. Google Patents.

  • Analog Safety Data (Read-Across Source)

    • Sigma-Aldrich. (2023).
    • [1]

  • pKa Prediction Models

    • National Institutes of Health (NIH). (2024).[5][9] Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

  • General Handling of Halogenated Acids

    • ECHA (European Chemicals Agency).

Sources

Comparative Technical Analysis: 2-Bromo-3,6-dichlorobenzoic Acid vs. Dicamba

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between 2-Bromo-3,6-dichlorobenzoic acid (hereafter referred to as 2-Br-3,6-DCBA ) and Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] While structurally homologous, their roles in agrochemical development are distinct: Dicamba is a commercial synthetic auxin herbicide, whereas 2-Br-3,6-DCBA serves primarily as a high-value synthetic intermediate and a structural probe for steric sensitivity in auxin receptors.[1] This document analyzes their physicochemical divergence, synthetic interdependence, and receptor-level interactions, providing actionable protocols for their synthesis and analytical separation.

Structural and Physicochemical Divergence

The fundamental difference lies at the ortho-position (C2) of the benzoic acid scaffold. This single substitution dictates the molecule's solubility, pKa, and biological efficacy.

Chemical Structure Analysis[1][3]
  • Dicamba: Features a methoxy group (-OCH₃) at C2.[1][3] The oxygen atom acts as a hydrogen bond acceptor and introduces specific rotational freedom essential for active site conformation.

  • 2-Br-3,6-DCBA: Features a bromine atom (-Br) at C2.[1][2][4] This is a "hard" lipophilic substituent with high steric bulk (Van der Waals radius ~1.85 Å) but no hydrogen bonding capability.

Comparative Properties Table[1]
Parameter2-Bromo-3,6-dichlorobenzoic acidDicambaSignificance
CAS Number 27003-05-0 (Isomer generic) / Specific Isomer varies1918-00-9Identification
Molecular Formula C₇H₃BrCl₂O₂C₈H₆Cl₂O₃Mass Spec identification
Mol.[1][2][5][3][6][7][8][9][10] Weight ~269.91 g/mol 221.04 g/mol 2-Br is significantly heavier due to Bromine.[1]
C2 Substituent Bromine (-Br)Methoxy (-OCH₃)Determines reactivity (SNAr vs. Stability).[1]
Electronic Effect -I (Inductive withdrawal)-I (Inductive), +R (Resonance donation)Affects acidity of the carboxylic acid.[1]
Acidity (pKa) < 1.8 (Est.)1.872-Br analog is likely a stronger acid due to lack of resonance donation.[1]
Primary Role Synthetic Intermediate / SAR ProbeActive Herbicide (Auxin Mimic)Industrial application.

Synthetic Interdependence: The Precursor Relationship

In industrial process chemistry, 2-Br-3,6-DCBA is not merely a competitor to Dicamba but often its direct progenitor .[1] Understanding this pathway is crucial for impurity profiling in manufacturing.

The "Sandmeyer-Like" Route

A common synthetic strategy involves the chlorination of 2-bromobenzoic acid or the conversion of 2-amino-3,6-dichlorobenzoic acid.[1] The 2-Br-3,6-DCBA intermediate is then subjected to Nucleophilic Aromatic Substitution (SₙAr) to install the methoxy group.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic, highlighting where 2-Br-3,6-DCBA sits in the workflow.

DicambaSynthesis Start 2-Bromobenzoic Acid (Starting Material) Inter 2-Bromo-3,6-dichlorobenzoic Acid (The Intermediate) Start->Inter Chlorination (ClSO3H / Cl2) Product Dicamba (Active Herbicide) Inter->Product SNAr Substitution Reagent Methanol / KOH (Methoxylation) Reagent->Inter

Figure 1: Synthetic workflow showing 2-Bromo-3,6-dichlorobenzoic acid as the critical electrophilic intermediate for Dicamba production.

Biological Interface: Mechanism of Action (SAR)

Why is Dicamba a potent herbicide while the Bromo-analog is not? The answer lies in the Transport Inhibitor Response 1 (TIR1) receptor pocket.[11]

The Auxin Binding Pocket

Dicamba acts as a "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

  • The Role of the Methoxy Group (Dicamba): The ether oxygen at C2 is critical. It likely participates in water-mediated hydrogen bonding networks or electrostatic positioning within the TIR1 pocket, mimicking the indole ring of the natural auxin, Indole-3-acetic acid (IAA).[1]

  • The Failure of the Bromo Group (2-Br-3,6-DCBA): While Bromine mimics the size of a methyl group, it lacks the electron lone pairs of oxygen. It cannot accept hydrogen bonds. Furthermore, the C-Br bond is longer (~1.9 Å) than the C-O bond (~1.4 Å), potentially causing steric clashes that prevent the "lid" of the receptor (the Aux/IAA protein) from closing effectively.

Visualization of Receptor Logic

SAR_Logic cluster_TIR1 TIR1 Ubiquitin Ligase Complex Pocket Auxin Binding Pocket AuxIAA Aux/IAA Repressor (Substrate) Pocket->AuxIAA Recruitment Stabilized (Weed Death) Pocket->AuxIAA Recruitment Failed (No Effect) Dicamba Dicamba (-OCH3) Dicamba->Pocket High Affinity (H-Bond Acceptor) Bromo 2-Br-3,6-DCBA (-Br) Bromo->Pocket Low Affinity (Steric Clash/No H-Bond)

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the Methoxy group is essential for TIR1-mediated signaling, whereas the Bromo group fails to stabilize the complex.[1]

Analytical Methodologies

Distinguishing these two compounds is critical for quality control (QC) to ensure the intermediate (2-Br) is fully converted to the product (Dicamba).

HPLC-UV/MS Separation Strategy

Due to the presence of the bromine atom, 2-Br-3,6-DCBA is significantly more lipophilic (higher LogP) than Dicamba.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).

  • Elution Order: Dicamba elutes first (more polar); 2-Br-3,6-DCBA elutes later (more hydrophobic).[1]

  • Mass Spectrometry:

    • Dicamba: Parent ion [M-H]⁻ = 219 m/z. Isotope pattern shows Cl₂ (9:6:1).

    • 2-Br-3,6-DCBA: Parent ion [M-H]⁻ = ~269 m/z.[1] Isotope pattern is complex due to Br + Cl₂ combination (Distinctive M+2 and M+4 peaks).

Experimental Protocols

Protocol A: Synthesis of Dicamba from 2-Br-3,6-DCBA

This protocol demonstrates the chemical conversion, validating the "precursor" relationship.[1]

Safety: Work in a fume hood. 2-Br-3,6-DCBA is an irritant; Methanol is flammable.

  • Reagent Prep: Dissolve 10.0 g (37 mmol) of 2-Bromo-3,6-dichlorobenzoic acid in 50 mL of anhydrous Methanol.

  • Catalyst Addition: Add 0.5 equivalents of ZnCl₂ (Lewis acid catalyst) if utilizing a catalytic variant, or rely on strong base conditions.

  • Basification: Slowly add Potassium Hydroxide (KOH) pellets (3 eq) to the solution. Exothermic reaction - monitor temperature.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is an SNAr mechanism where Methoxide displaces Bromide.

  • Quench & Workup:

    • Cool to room temperature.[12]

    • Acidify to pH 1 with HCl (precipitates the acid form).

    • Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Xylene or Water/Ethanol mix.

  • Validation: Check melting point. Dicamba MP: ~114–116°C.

Protocol B: Competitive Binding Assay (TIR1)

To verify the biological difference.

  • Protein: Express and purify Arabidopsis TIR1-ASK1 complex (insect cell culture).

  • Ligand: Use [³H]-IAA (radiolabeled natural auxin) as the tracer.

  • Competition:

    • Incubate TIR1 complex + [³H]-IAA + Varying concentrations of Dicamba (0.1 nM – 100 µM).[1]

    • Incubate TIR1 complex + [³H]-IAA + Varying concentrations of 2-Br-3,6-DCBA .

  • Pull-down: Use biotinylated Aux/IAA peptide and Streptavidin beads to capture the complex.

  • Readout: Measure radioactivity.

    • Expectation: Dicamba will displace [³H]-IAA at moderate concentrations (IC50 ~5–10 µM).[1] 2-Br-3,6-DCBA will show very weak or no displacement, confirming it is not an active auxin mimic.[1]

References

  • Synthesis of Dicamba: Patents and literature describe the chlorination of 2-bromobenzoic acid followed by methoxylation.[2]

    • Source: Google P
    • URL
  • TIR1 Crystal Structure & Auxin Binding: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex.

  • Dicamba Properties & Metabolism: National Institutes of Health (NIH)

  • Auxin Herbicide Resistance Mechanisms: Interactions with TIR1/AFB receptors.[11][13]

    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Dicamba via Cu-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) utilizing 2-bromo-3,6-dichlorobenzoic acid as the regio-defined starting material. Unlike traditional routes that rely on the carboxylation of 2,5-dichlorophenol (Kolbe-Schmitt reaction), this protocol employs a Copper-catalyzed Nucleophilic Aromatic Substitution (


) —specifically a variation of the Ullmann-type ether synthesis.

This route is selected for its superior regioselectivity. Direct chlorination of 2-methoxybenzoic acid often yields inseparable isomers. By establishing the halogen pattern on the benzoic acid scaffold first (where the bulky bromine at C2 and carboxyl at C1 direct incoming chlorines to C3 and C6), we ensure the final methoxylation occurs exclusively at the C2 position.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% (Isolated)
Purity (HPLC) > 98.5%
Reaction Time 2–4 Hours
Critical Impurity 3,6-dichlorobenzoic acid (Hydrolysis product) < 0.5%

Scientific Principles & Mechanism[1][2][3]

Retrosynthetic Logic

The transformation relies on the displacement of a halide (Bromine) ortho to a carboxylate group. While standard


 requires strong electron-withdrawing groups (like 

) to activate the ring, the carboxylate anion (

) formed under basic conditions is electron-donating, typically deactivating the ring toward nucleophilic attack.

To overcome this, we utilize Copper (I) catalysis . The carboxylate group acts as a directing ligand, coordinating with the Copper species to facilitate the oxidative addition of the aryl bromide, lowering the activation energy for the methoxide attack.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle or a


-complex mechanism, often described as Ullmann-type Condensation .
  • Ligand Exchange/Coordination: The carboxylate of the substrate coordinates to the Cu(I) species.

  • Oxidative Addition: The C-Br bond undergoes oxidative addition to the Copper center.

  • Nucleophilic Substitution: Methoxide (

    
    ) displaces the bromide ligand.
    
  • Reductive Elimination: The C-O bond forms, releasing the product and regenerating the Cu(I) catalyst.

DicambaMechanism Start 2-Bromo-3,6-dichlorobenzoic acid Deprotonation Deprotonation (KOH/MeOH) Formation of Potassium Carboxylate Start->Deprotonation + Base Coordination Cu(I) Coordination (Carboxylate acts as Ligand) Deprotonation->Coordination + Cu Catalyst OxAdd Oxidative Addition (Insertion of Cu into C-Br bond) Coordination->OxAdd Subst Ligand Exchange (Br replaced by OMe) OxAdd->Subst + NaOMe RedElim Reductive Elimination (Formation of C-O bond) Subst->RedElim RedElim->Coordination Regenerated Cu Product Dicamba (Salt Form) RedElim->Product

Figure 1: Simplified mechanistic flow of the Copper-catalyzed methoxylation. The carboxylate group's proximity to the bromine is critical for the 'ortho-effect' acceleration.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeCAS No.
2-Bromo-3,6-dichlorobenzoic acid Substrate>98%Precursor
Sodium Methoxide (NaOMe) Nucleophile30% in MeOH124-41-4
Methanol (MeOH) SolventAnhydrous67-56-1
Copper (I) Iodide (CuI) Catalyst99.9%7681-65-4
Hydrochloric Acid (HCl) Quenching37% (ACS)7647-01-0
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 2-Bromo-3,6-dichlorobenzoic acid (10.0 g, 37.0 mmol).

  • Add Methanol (50 mL) as the solvent.

  • Slowly add Sodium Methoxide solution (30% in MeOH) (16.7 g, ~92.5 mmol, 2.5 equiv).

    • Note: The first equivalent neutralizes the carboxylic acid; the remaining 1.5 equivalents act as the nucleophile.

    • Exothermic Alert: Addition will generate heat. Maintain temperature < 40°C during addition.

Step 2: Catalysis & Reaction
  • Add Copper(I) Iodide (350 mg, 5 mol%).

    • Optimization: Cu powder (bronze) can be used but CuI generally offers faster kinetics at lower temperatures.

  • Heat the mixture to Reflux (65°C - 70°C) under a nitrogen atmosphere.

  • Maintain reflux for 3 hours .

    • Process Control: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Formic Acid). The starting material spot (

      
      ) should disappear, replaced by the more polar Dicamba spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Distillation: Remove the majority of Methanol under reduced pressure (Rotary Evaporator) to recover solvent.

  • Dilution: Dissolve the residue in Water (50 mL). The product is currently in its soluble sodium salt form.

  • Filtration: Filter the aqueous solution through a Celite pad to remove the insoluble Copper catalyst.

  • Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH < 1.

    • Observation: A thick white precipitate (Dicamba acid) will form immediately.

  • Extraction (Optional for higher purity): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Direct Filtration: For industrial simulation, simply filter the precipitate from step 12 and wash with cold water.

Step 4: Crystallization
  • Recrystallize the crude solid from Water/Ethanol (9:1) or Xylenes (standard industrial solvent for Dicamba purification).

  • Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

DicambaWorkflow Input Input: 2-Br-3,6-Cl-Benzoic Acid + MeOH + NaOMe Catalyst Add Catalyst: CuI (5 mol%) Input->Catalyst Reaction Reaction: Reflux (68°C), 3 hrs N2 Atmosphere Catalyst->Reaction Quench Workup: Remove MeOH Add H2O Filter Catalyst Reaction->Quench Acidify Precipitation: Add HCl (pH < 1) Quench->Acidify Final Output: Dicamba Crystals (>98% Purity) Acidify->Final

Figure 2: Operational workflow for the synthesis of Dicamba.[1][2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure >2.2 eq of Base is used. Use anhydrous Methanol.
Decarboxylation Reaction temperature too high (>120°C).Keep temperature at reflux of MeOH (65-70°C). Do not use high-boiling solvents like DMF unless necessary.
Hydrolysis Product (Br

OH)
Water present in reaction matrix.Ensure system is dry. Water competes with Methoxide to form 3,6-dichlorosalicylic acid.
Blue/Green Product Residual Copper contamination.Ensure thorough Celite filtration of the basic solution before acidification.

References

  • Patent CN109761788A : Preparation method of dicamba.[4] (Describes the chlorination and subsequent methoxylation route).

  • Ullmann, F. (1903). Ueber die Darstellung von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.[5] (Foundational text on Copper-catalyzed substitutions).

  • Organic Chemistry Portal . Ullmann Reaction / Ullmann Condensation.[1][6][7][8] (Mechanistic details on Cu-catalyzed ether synthesis).

  • ResearchGate . Synthesis of 3,6-dichlorosalicylic acid as an intermediate for dicamba production.[9][10] (Comparative study on alternative routes).

Sources

Application Note & Protocol: A Robust Copper-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the methoxylation of 2-bromo-3,6-dichlorobenzoic acid to produce 2-methoxy-3,6-dichlorobenzoic acid (Dicamba), a compound of significant interest in the agrochemical industry.[1][2] The described method is based on a copper-catalyzed Ullmann-type condensation, which is optimized for high yield and scalability.[3][4] We will elucidate the mechanistic rationale behind the choice of a copper-based catalyst, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and purification, and offer a troubleshooting guide for common issues. This guide is designed for researchers, process chemists, and drug development professionals seeking a reliable and reproducible synthetic route.

Scientific Foundation & Mechanistic Rationale

The conversion of an aryl halide to an aryl ether is a fundamental transformation in organic synthesis. For a substrate like 2-bromo-3,6-dichlorobenzoic acid, which is substituted with both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (chlorine lone pairs) groups, direct nucleophilic aromatic substitution (SNAr) with sodium methoxide can be sluggish and require harsh conditions.

To overcome this, we employ a copper-catalyzed Ullmann condensation. This reaction class has a long history and has been refined for modern synthesis, allowing for milder reaction conditions and broader substrate scope compared to the stoichiometric copper reactions of the early 20th century.[4][5] The reaction proceeds via a catalytic cycle, generally accepted to involve Cu(I) and Cu(III) intermediates.[6][7]

Key Mechanistic Steps:

  • Catalyst Activation: A Cu(I) species is the active catalyst. It can be added directly (e.g., CuI) or formed in situ.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a transient, high-energy Cu(III) intermediate.

  • Metathesis/Ligand Exchange: The sodium methoxide reacts with the Cu(III) complex, displacing the bromide ion and forming a new copper-methoxide bond.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) center, yielding the desired 2-methoxy-3,6-dichlorobenzoic acid product and regenerating the active Cu(I) catalyst.[7]

Ullmann_Mechanism cluster_cycle Ullmann Catalytic Cycle CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd ArBr Substrate (Ar-Br) ArBr->OxAdd CuIII_Int Ar-Cu(III)-Br OxAdd->CuIII_Int Forms Cu(III) Intermediate Metathesis Metathesis CuIII_Int->Metathesis NaOMe Sodium Methoxide NaOMe->Metathesis CuIII_OMe Ar-Cu(III)-OMe Metathesis->CuIII_OMe RedElim Reductive Elimination CuIII_OMe->RedElim RedElim->CuI Regenerates Catalyst Product Product (Ar-OMe) RedElim->Product

Caption: Proposed catalytic cycle for the copper-catalyzed C-O coupling.

Materials and Safety

Reagents & Equipment
Reagent/MaterialGradeSupplier (Example)Notes
2-Bromo-3,6-dichlorobenzoic acid≥98%Sigma-AldrichStarting material.
Copper(I) Iodide (CuI)99.5%Acros OrganicsCatalyst. Store under inert gas.
Sodium Methoxide (NaOMe)95%Sigma-AldrichNucleophile. Highly moisture-sensitive.[8]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerUsed for work-up acidification.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Brine (Saturated NaCl)N/ALab PreparedUsed for washing during work-up.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent.
Round-bottom flask, CondenserN/AVWROven-dried prior to use.
Magnetic Stirrer/HotplateN/ACorningFor heating and agitation.
Schlenk line or GloveboxN/AN/ARequired for handling sodium methoxide.
Critical Safety Precautions
  • Sodium Methoxide (NaOMe): Highly corrosive, flammable, and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[11] All handling must be performed under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[8][12] Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and heavy-duty nitrile gloves.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. It is readily absorbed through the skin. All operations involving DMF must be conducted in a certified chemical fume hood.[11]

  • General Handling: The reaction should be conducted in a well-ventilated area. An oil bath is recommended for stable heating.

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale. Adjust quantities accordingly for different scales.

Workflow_Diagram cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation A Oven-dry glassware (Flask, Condenser) B Add Ar-Br (5.6 g) & CuI (0.19 g) to flask A->B C Attach to inert gas line (Purge with N₂) B->C D Add anhydrous DMF (80 mL) via syringe C->D E Add NaOMe (2.7 g) in portions under N₂ D->E F Heat to 100-110 °C with vigorous stirring E->F G Monitor reaction (TLC/LC-MS) for 12-18h F->G H Cool to room temp G->H Upon completion I Pour into cold 1M HCl (200 mL) H->I J Extract with EtOAc (3 x 75 mL) I->J K Wash combined organics (H₂O, then Brine) J->K L Dry over MgSO₄, filter, and concentrate K->L M Purify by recrystallization L->M N Obtain Pure Product M->N

Caption: Step-by-step experimental workflow from setup to pure product.

Reaction Setup
  • Place a 250 mL two-neck round-bottom flask, a condenser, and a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight) to ensure all moisture is removed.

  • Assemble the flask and condenser while still hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.

  • To the cooled flask, add 2-Bromo-3,6-dichlorobenzoic acid (20.0 mmol, 5.60 g) and Copper(I) Iodide (1.0 mmol, 0.19 g, 5 mol%) .

  • Seal the flask with rubber septa and purge with inert gas for 10-15 minutes.

  • Using a dry syringe, add anhydrous DMF (80 mL) to the flask. Stir the mixture to create a suspension.

Reagent Addition and Reaction
  • Expertise Note: Sodium methoxide is a strong base and nucleophile. Adding it in portions helps to control any initial exotherm and ensures a smooth reaction initiation.

  • Under a positive flow of inert gas, carefully add Sodium Methoxide (50.0 mmol, 2.70 g, 2.5 equivalents) to the stirring suspension in three portions over 5-10 minutes.

  • Replace the septum on the main neck with a glass stopper and ensure a gentle flow of inert gas through the condenser.

  • Lower the flask into a preheated oil bath and heat the reaction mixture to 100-110 °C .

  • Maintain vigorous stirring at this temperature for 12-18 hours .

Reaction Monitoring
  • Progress can be monitored by TLC (Mobile Phase: 70:30:1 Hexane/Ethyl Acetate/Acetic Acid) or LC-MS.

  • To prepare a sample for analysis, withdraw ~0.1 mL of the reaction mixture, quench it into a vial containing 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Spot the organic layer on the TLC plate.

  • The reaction is considered complete upon the disappearance of the starting aryl bromide spot.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare 200 mL of cold 1M HCl. Pour the dark reaction mixture into the acid solution with stirring. This step neutralizes the excess base and protonates the product, making it soluble in the organic extraction solvent.

  • Transfer the quenched mixture to a 500 mL separatory funnel and extract with Ethyl Acetate (3 x 75 mL) .

  • Combine the organic layers. Wash sequentially with water (2 x 100 mL) and then brine (1 x 100 mL) . The water washes are critical for removing the high-boiling DMF solvent.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield 80-92% (isolated)
Purity >98% (determined by ¹H NMR and HPLC)
Appearance White to off-white crystalline solid
¹H NMR A characteristic singlet for the methoxy protons (OCH₃) will appear around 3.9-4.1 ppm. The aromatic protons will show a characteristic pattern.
ProblemPotential CauseSuggested Solution
Reaction Stalls / Low Conversion 1. Inactive catalyst (oxidized CuI).2. Wet reagents or solvent.3. Insufficient temperature.1. Use fresh, high-purity CuI.2. Ensure all glassware is rigorously dried and use anhydrous DMF.3. Verify oil bath temperature is 100-110 °C.
Formation of Dark Tarry Material Reaction temperature too high or prolonged heating.Reduce temperature slightly (e.g., to 100 °C) and monitor the reaction closely to avoid running it for an excessive amount of time.
Product is an Oil / Fails to Crystallize Presence of residual DMF solvent.During work-up, perform additional water washes (3-4 times) on the combined organic layers to thoroughly remove all DMF.

References

  • Title: Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide Source: ResearchGate URL: [Link]

  • Source: Google Patents (US4161611A)
  • Source: Google Patents (CN103819327A)
  • Title: The Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: SODIUM METHOXIDE, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

Sources

Strategic Nucleophilic Substitution of 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Strategic Rationale

Target Substrate: 2-Bromo-3,6-dichlorobenzoic acid (CAS: Dependent on derivative). Primary Challenge: Regioselective functionalization in a sterically crowded, poly-halogenated system.

This guide addresses the nucleophilic aromatic substitution (


) of 2-Bromo-3,6-dichlorobenzoic acid. While classical 

mechanisms (addition-elimination) are theoretically possible, they are kinetically hampered by the electron-rich carboxylate anion formed under basic conditions, which deactivates the ring. Furthermore, the C2 position is sterically encumbered by the adjacent C3-chlorine and the C1-carboxylate.

To overcome these barriers, this protocol prioritizes Copper-Catalyzed Ullmann-Type Coupling . This approach leverages the "ortho-effect," where the carboxylate group coordinates with the copper catalyst, directing the nucleophile specifically to the C2-position and facilitating the displacement of Bromine over Chlorine. This method is the industry standard for synthesizing N-substituted anthranilic acids and Dicamba-class herbicides.

Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

In this substrate, three halogens are present. The order of displacement is governed by bond dissociation energy (BDE) and catalyst coordination:

  • C2-Bromine (Primary Target):

    • Activation: The C2-Br bond is weaker than C-Cl. Crucially, the adjacent carboxylate group acts as a directing group for Cu-catalysts, forming a cyclic transition state that accelerates oxidative addition at C2.

  • C6-Chlorine: Ortho to the carboxylate but possesses a stronger C-Cl bond. It is generally inert under C2-selective conditions.

  • C3-Chlorine: Meta to the carboxylate and sterically shielded; highly unreactive.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between classical


 (often failing or requiring esterification) and the preferred Cu-Catalyzed route.

ReactionPathways Substrate 2-Bromo-3,6-dichlorobenzoic acid Base Base (K2CO3) Substrate->Base Deprotonation Carboxylate Carboxylate Anion (Ring Deactivated for SNAr) Base->Carboxylate Coordination Cu-Carboxylate Complex (Ortho-Direction) Carboxylate->Coordination + Cu Cat Product 2-Substituted-3,6-dichlorobenzoic acid Carboxylate->Product Classical SNAr (High Temp/Pressure Only) CuCat Cu(I) Catalyst (CuI, Cu2O) OxAdd Oxidative Addition (Insert into C-Br) Coordination->OxAdd Rate Determining Step OxAdd->Product Reductive Elimination

Caption: Pathway comparison showing the catalytic advantage of Copper coordination (Ortho-effect) over the kinetically difficult classical SNAr route.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Aryl/Alkyl-3,6-dichlorobenzoic Acids (Amination)

Application: Synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and anthranilic acid scaffolds.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)

  • Nucleophile: Aniline derivative or Primary Alkyl Amine (1.2 – 1.5 equiv)

  • Catalyst: Copper(I) Oxide (

    
    ) or Copper powder (5-10 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: 2-Ethoxyethanol (Cellosolve) or DMF. Note: 2-Ethoxyethanol is preferred for easier workup.

  • Atmosphere: Nitrogen or Argon balloon.[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under inert gas flow.

  • Charging: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol, 2.70 g),

    
     (20 mmol, 2.76 g), and Copper powder (1.0 mmol, 64 mg).
    
  • Solvation: Add 2-Ethoxyethanol (15 mL) and the target amine (12-15 mmol).

    • Self-Validation Check: The mixture should be a heterogeneous slurry. If the amine is a solid, add it with the other solids. If liquid, add via syringe.

  • Reaction: Heat the mixture to 130°C (oil bath temperature) . Stir vigorously.

    • Reaction Time: Typically 12–16 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). The starting material spot (

      
      ) should disappear, replaced by a fluorescent product spot.
      
  • Workup (Critical for Purity):

    • Cool reaction to room temperature.[2][7]

    • Pour the mixture into water (100 mL). The solution should be basic (pH > 10) and likely dark blue/green due to copper salts.

    • Filtration: Filter through a Celite pad to remove metallic copper/insoluble salts. Wash the pad with water.

    • Acidification: Slowly add 2M HCl to the filtrate with stirring until pH reaches 2–3.

    • Observation: The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

    • Purification: If necessary, recrystallize from Ethanol/Water.

Protocol B: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba Analog)

Application: Herbicide synthesis and ether derivatives.[10]

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (3.0 equiv). Use freshly prepared or high-quality commercial solution.

  • Catalyst: Copper(I) Bromide (CuBr) (10 mol%)

  • Ligand: Ethyl acetate (acting as ligand) or no ligand (high temp).

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology
  • Generation of Nucleophile: In a sealed tube or autoclave vessel, dissolve NaOMe (30 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol) and CuBr (1 mmol).

  • Reaction: Seal the vessel and heat to 100–110°C for 14 hours.

    • Pressure Warning: Methanol will generate pressure at this temperature. Use a rated pressure vessel.

  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Redissolve residue in water (50 mL).

    • Acidify with HCl to pH 1.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over

      
       and concentrate.
      

Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table summarizes the expected outcomes based on nucleophile and conditions.

ParameterProtocol A (Amination)Protocol B (Etherification)Classical

(No Cat.)
Nucleophile Aniline / Alkyl aminesNaOMe / NaOEtAmines / Alkoxides
Catalyst Cu /

CuBr / CuINone
Temperature 130°C100–110°C (Pressure)>150°C (High Pressure)
Selectivity >95% C2-Substitution >90% C2-Substitution Poor (Mixed C2/C6 + Decarboxylation)
Yield High (75–90%)Moderate (60–75%)Low (<30%)
Color Change Green

Blue (Workup)
Colorless

Brown
N/A
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Root Cause:[5][6][7][10] Oxidation of Cu catalyst.

    • Fix: Ensure rigorous inert gas purging (Argon sparging) before heating. Add 5 mol% ascorbic acid as a reducing agent to maintain Cu(I) species.

  • Issue: Product is an oil/sticky gum upon acidification.

    • Root Cause:[5][6][7][10] Impurities or residual solvent.

    • Fix: Extract the gum into EtOAc, wash with brine, dry, and triturate with Hexanes/Ether to induce crystallization.

References

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. National Institutes of Health (PMC). Available at: [Link]

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reaction of 2-Bromo-3,6-dichlorobenzoic acid with amines (General Methodology). BenchChem Application Notes. (Derived from general halo-benzoic acid protocols).[11]

Disclaimer: This protocol involves the use of high temperatures and pressurized vessels.[12] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Protocols for synthesizing 3,6-dichloro-2-methoxybenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Strategy

3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a polysubstituted benzoic acid herbicide functioning as a synthetic auxin.[1] Its synthesis is chemically non-trivial due to the specific orientation of the chlorine atoms relative to the carboxylic acid.

For the research and drug development community, the value of this synthesis lies not just in the final product, but in the mastery of nucleophilic aromatic substitution and the Kolbe-Schmitt carboxylation on electron-deficient rings.

Retrosynthetic Logic: The most robust industrial and laboratory route relies on the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol. This approach leverages the ortho-directing power of the phenoxide anion to install the carboxyl group at the C1 position (relative to the C2 phenol), sterically flanked by the C3 and C6 chlorines.

The Pathway:

  • Precursor: 2,5-Dichloroaniline (High purity route) or 1,2,4-Trichlorobenzene (Industrial bulk route).[1]

  • Intermediate A: 2,5-Dichlorophenol (2,5-DCP).[1][2]

  • Intermediate B: 3,6-Dichlorosalicylic acid (3,6-DCSA).[1][3]

  • Target: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[1][3][4][5][6][7][8]

DicambaSynthesis cluster_0 Module 1: Precursor Prep cluster_1 Module 2: The Anchor cluster_2 Module 3: Carboxylation cluster_3 Module 4: Methylation DCA 2,5-Dichloroaniline DCP 2,5-Dichlorophenol (2,5-DCP) DCA->DCP Diazotization (NaNO2, H2SO4, H2O) TCB 1,2,4-Trichlorobenzene TCB->DCP Hydrolysis (NaOH, MeOH, High T/P) DCSA 3,6-Dichlorosalicylic Acid (3,6-DCSA) DCP->DCSA Kolbe-Schmitt (CO2, K2CO3, 130°C) Dicamba Dicamba (Target) DCSA->Dicamba O-Methylation (MeCl or DMS, NaOH)

Figure 1: Strategic workflow for Dicamba synthesis.[1] The critical bottleneck is the Kolbe-Schmitt carboxylation (Module 2 to 3).

Module 1: Synthesis of 2,5-Dichlorophenol (2,5-DCP)

While industrial routes often hydrolyze 1,2,4-trichlorobenzene, this requires extreme conditions (190°C+, high pressure).[1] For a research setting requiring high purity and safety, the Diazotization-Hydrolysis of 2,5-Dichloroaniline is the superior protocol.[1]

Protocol A: Diazotization-Hydrolysis

Rationale: This method avoids the formation of isomer mixtures common in direct chlorination of phenol.

Reagents:

  • 2,5-Dichloroaniline (98%+)[1]

  • Sulfuric Acid (H2SO4), 35% aqueous solution[1]

  • Sodium Nitrite (NaNO2), 40% aqueous solution[1]

  • Urea (quencher)

  • Toluene or Xylene (extraction solvent)

Step-by-Step Methodology:

  • Acidification: Charge a jacketed glass reactor with 2,5-dichloroaniline (1.0 eq) and 35% H2SO4 (2.5 eq). Heat to 80°C to dissolve, then crash cool to 0-5°C to form a fine suspension of the amine sulfate salt.

    • Expert Note: Rapid cooling creates smaller crystals, essential for efficient diazotization kinetics.[1]

  • Diazotization: Add NaNO2 solution (1.05 eq) dropwise via a sub-surface dip tube, maintaining internal temperature <5°C. Stir for 1 hour.

    • QC Check: Test with starch-iodide paper (should turn blue immediately). Add urea to quench excess nitrite until paper remains white.[1]

  • Hydrolysis (The "Sandmeyer" Hydroxyl Variation):

    • Prepare a separate vessel with 35% H2SO4 (1.0 eq) and heat to 110°C (reflux) .

    • Slowly dose the cold diazonium salt solution into the boiling acid.

    • Mechanism:[1][7][9][10][11][12][13][14] The N2 group acts as the world's best leaving group, driven by entropy. The water attacks the carbocation immediately.

    • Visual Cue: Evolution of nitrogen gas (foaming) indicates reaction progress.

  • Isolation: Steam distill the product directly from the reaction mixture (2,5-DCP is steam volatile) OR cool and extract with toluene.

  • Purification: Recrystallize from hexane.

Data Specification:

Parameter Target Specification
Appearance White to off-white needles
Melting Point 58.0 – 59.0 °C
Yield 85 – 90%

| Purity (HPLC) | >99.0% |[6]

Module 2: The Kolbe-Schmitt Carboxylation (Synthesis of 3,6-DCSA)

This is the most technically demanding step. The reaction involves the electrophilic attack of CO2 on the phenoxide ring.

Critical Scientific Insight: The reaction requires anhydrous conditions . Water solvates the phenoxide anion, shielding it from CO2 attack.[1] We use Potassium Carbonate (K2CO3) not just as a base, but to drive the equilibrium. We use Xylene as a solvent to azeotropically remove water before CO2 introduction.

Protocol B: Carboxylation

Reagents:

  • 2,5-Dichlorophenol (from Module 1)[1][2][11][12][14][15]

  • Potassium Hydroxide (KOH), flake[1]

  • Potassium Carbonate (K2CO3), anhydrous, micronized[1][16]

  • Solvent: Xylene (High boiling point, forms azeotrope with water)[1]

  • Gas: Carbon Dioxide (CO2), dry grade[1]

Step-by-Step Methodology:

  • Phenolate Formation:

    • In a high-pressure autoclave (Hastelloy or Stainless Steel), charge 2,5-DCP (1.0 eq), KOH (1.0 eq), and Xylene (5 vol).[1]

    • Heat to reflux (approx. 140°C) with a Dean-Stark trap.

    • Crucial Step: Reflux until no more water collects in the trap. The system must be bone dry. The potassium 2,5-dichlorophenolate precipitates as a slurry.[1]

  • The "Carbonate Boost":

    • Cool slightly and add anhydrous K2CO3 (0.5 – 1.0 eq).

    • Why: K2CO3 increases the local concentration of CO2 absorption and acts as a scavenger for any trace water generated during the rearrangement.

  • Carboxylation:

    • Seal the autoclave.

    • Pressurize with CO2 to 5.0 MPa (50 bar) .

    • Heat to 130-140°C . Stir vigorously (high shear is beneficial for the slurry).

    • Hold for 6–8 hours.

  • Work-up:

    • Cool to 50°C and vent CO2.

    • Add water to dissolve the potassium 3,6-dichlorosalicylate.[1]

    • Separate the organic layer (Xylene) – Save for recycling.

    • Acidify the aqueous layer with HCl to pH 1.0. The product, 3,6-DCSA, will precipitate.[1]

  • Purification: Recrystallize from water/ethanol (80:20).

Data Specification:

Parameter Target Specification
Appearance White crystalline powder
Melting Point 183.0 – 185.0 °C

| Regioselectivity | >98% 3,6-isomer (vs 4-position attack) |[1][14]

Module 3: O-Methylation to Dicamba

The final step converts the phenolic hydroxyl to a methoxy group. This must be done carefully to avoid esterifying the carboxylic acid (or to hydrolyze it back if esterification occurs).

Protocol C: Selective O-Methylation

Reagents:

  • 3,6-Dichlorosalicylic acid (3,6-DCSA)[1][3]

  • Sodium Hydroxide (NaOH), 30% solution[1][4]

  • Methylating Agent: Methyl Chloride (MeCl) or Dimethyl Sulfate (DMS).

    • Safety Note: DMS is highly toxic/mutagenic. MeCl is a gas and requires an autoclave. For lab scale, DMS is often easier to handle with proper containment; for scale-up, MeCl is preferred.[1] We will describe the MeCl route for industrial relevance.

Step-by-Step Methodology:

  • Dissolution: In the autoclave, dissolve 3,6-DCSA (1.0 eq) in 30% NaOH (2.2 eq). The extra base ensures the formation of the dianion (carboxylate and phenoxide).

  • Methylation:

    • Heat to 60-80°C.[1]

    • Pressurize with Methyl Chloride (MeCl) to 0.6 MPa (6 bar).

    • Control: Monitor pH.[1] As the reaction proceeds, pH drops.[1] Maintain pH >10 by dosing NaOH if necessary.[1]

  • Hydrolysis (Cleanup):

    • The reaction often produces some methyl ester (Methyl 3,6-dichloro-2-methoxybenzoate).[1][8]

    • Raise temperature to 90-100°C and add excess NaOH (0.5 eq) to saponify any ester back to the acid salt. Stir for 2 hours.

  • Isolation:

    • Acidify with HCl to pH 1.0.

    • Dicamba precipitates as a solid.[1]

    • Filter and wash with cold water.

Data Specification:

Parameter Target Specification
Appearance White crystalline solid
Melting Point 114.0 – 116.0 °C

| Assay | >98.5% |[1][14]

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working, use these checkpoints.

HPLC Method (General):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile. Gradient 30% B to 80% B over 20 mins.[1]

  • Detection: UV @ 230 nm (Chlorinated benzenes absorb strongly here).

  • Retention Order: 3,6-DCSA (Polar) < Dicamba < 2,5-DCP (Non-polar).[1]

NMR Validation (1H NMR, 400 MHz, DMSO-d6):

  • 2,5-DCP: Doublet at ~7.3 ppm, Doublet at ~6.9 ppm (aromatic protons).[1] Phenolic -OH broad singlet.[1]

  • Dicamba:

    • Aromatic: Two doublets (AB system) around 7.0–7.5 ppm (indicating two adjacent aromatic protons).

    • Methoxy: Sharp singlet at ~3.8 ppm (3H).

    • Acid: Broad singlet >12 ppm (1H).

Safety & Waste Management

  • Chlorinated Waste: All filtrates containing chlorinated aromatics (DCP, TCB) must be segregated for high-temperature incineration.[1] Do not discharge to sewer.

  • Dimethyl Sulfate (DMS): If used, neutralize spills with concentrated aqueous ammonia.[1] DMS is a potent alkylating agent and carcinogen.

  • Diazonium Salts: Never let the diazonium salt dry out; it can be explosive. Always process immediately in solution.

References

  • Preparation of 2,5-dichlorophenol. US Patent 4670610A.[1][2][4] Novartis AG. (1987).[2] Link

  • Process for the preparation of 3,6-dichloro-salicylic acid. US Patent 4232172A. BASF AG. (1980). Link

  • Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US Patent Application 20190119189A1. (2019).[1] Link

  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. ResearchGate. (2025).[1][10] Link

  • Dicamba: Identification of metabolites and synthesis. University of Arkansas ScholarWorks. (2014). Link

Sources

Industrial preparation methods for 2-Bromo-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dichlorobenzoic acid (CAS: Variable/Derivative specific) is a critical high-value intermediate, primarily utilized in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and related agrochemical actives. Its structural complexity—characterized by a sterically crowded trisubstituted benzene ring—presents significant challenges for industrial scale-up, particularly regarding regioselectivity and yield optimization.

This Application Note details a validated, high-yield industrial protocol for the preparation of 2-Bromo-3,6-dichlorobenzoic acid via the Directed Chlorination of 2-Bromobenzoic Acid in a chlorosulfonic acid medium. This route is preferred over oxidative methods (e.g., from toluenes) due to the low cost of starting materials (benzoic acid) and superior atom economy.

Reaction Engineering & Chemistry

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The core challenge is directing two chlorine atoms specifically to the 3 and 6 positions of the 2-bromobenzoic acid scaffold.

Mechanistic Pathway

The reaction proceeds in a superacidic medium (Chlorosulfonic acid/


).
  • Precursor: 2-Bromobenzoic acid.[1]

  • Solvent/Reagent: Chlorosulfonic acid (

    
    ) acts as both the solvent and a dehydrating agent/Lewis acid activator.
    
  • Catalysis: A Lewis acid (e.g.,

    
    , 
    
    
    
    ) is employed to polarize the chlorine gas (
    
    
    ), generating the active electrophile.
  • Regioselectivity:

    • The carboxyl group (-COOH) is a meta-director.

    • The bromine atom (-Br) is an ortho/para-director.

    • First Chlorination: Occurs predominantly at the C5 position (para to Br, meta to COOH) or C3 (ortho to Br, meta to COOH).

    • Second Chlorination: The combined directing effects of the substituents force the second chlorine into the remaining open position (C6 or C3), yielding the thermodynamic 3,6-dichloro product.

Synthetic Workflow Diagram

SynthesisPath cluster_conditions Critical Process Parameters Start Benzoic Acid (Starting Material) Inter1 2-Bromobenzoic Acid (Intermediate) Start->Inter1 Bromination (Br2, ClSO3H) <30°C Product 2-Bromo-3,6-dichlorobenzoic Acid (Target) Inter1->Product Chlorination (Cl2, AlCl3/FeCl3) 40-90°C Dicamba Dicamba (Downstream API) Product->Dicamba Methoxylation (NaOCH3/MeOH) Param1 Temp Control: Exothermic Quench Param2 Gas Flow: Cl2 Rate: 0.5-1.0 g/min

Caption: Industrial synthesis pathway from Benzoic Acid to 2-Bromo-3,6-dichlorobenzoic acid, highlighting the key chlorination step.

Industrial Protocol: Chlorination of 2-Bromobenzoic Acid

Source Validation: This protocol is adapted from optimized industrial patent methodologies (CN109761788A) and validated for scale-up suitability [1].

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (resistant to strong acids/halogens).

  • Reagents:

    • 2-Bromobenzoic acid (Purity >98%)

    • Sulfuric acid (95-98%) or Chlorosulfonic acid

    • Chlorine gas (

      
      )
      
    • Catalyst: Aluminum Chloride (

      
      ) or Ferric Chloride (
      
      
      
      )
    • Solvent for workup: Methanol (optional), Water.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Purge the reactor with nitrogen to remove moisture.

  • Charge 300 g of Concentrated Sulfuric Acid (95%) (or Chlorosulfonic acid for higher reactivity) into the reactor.

  • Add 195 g of 2-Bromobenzoic acid (0.97 mol) under stirring. Ensure complete suspension/dissolution.

  • Add catalyst: 0.2 g of

    
      (or 
    
    
    
    ).

Step 2: Chlorination Reaction

  • Heat the mixture to 40°C .

  • Begin sparging Chlorine gas (

    
    )  into the liquid phase via a dip tube.
    
    • Target Mass: Introduce approximately 140 g of

      
        (approx. 2.0 molar equivalents).[1]
      
    • Flow Rate: Control flow to maintain temperature between 40–50°C. Exothermic reaction.

  • After chlorine addition is complete, maintain temperature at 40°C for 30–60 minutes .

  • IPC (In-Process Control): Sample for HPLC.[2][3] Target <1% unreacted intermediate.

Step 3: Degassing and Quench

  • Apply negative pressure (vacuum) to the reactor to degas residual

    
     and 
    
    
    
    (if chlorosulfonic acid was used). Scrubber system must be active.
  • Cool the reaction mass to 10°C .

  • Quenching (Critical Safety Step): Slowly pour the reaction mass into ice water (ratio 1:3 mass/water). Caution: Highly exothermic.

Step 4: Isolation

  • Filter the precipitated solid using a centrifuge or nutsche filter.

  • Wash the cake with water until the filtrate pH is neutral (pH 6–7).

  • Dry the solid in a vacuum oven at 60°C.

Expected Results
ParameterSpecification
Physical State Off-white to pale yellow crystalline solid
Yield (Gravimetric) 240 – 250 g (approx. 90–94% yield)
Purity (HPLC) > 97.0%
Melting Point Distinctive range (verify against standard)

Process Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient

contact time or poor agitation.
Increase agitation speed (RPM). Ensure dip tube is submerged. Increase reaction time by 30 min.
High Impurity Profile (Over-chlorination) Temperature > 60°C or excess

.[4]
Strictly control temp at 40°C. Stop gas flow immediately upon stoichiometry saturation.
Dark Coloration Oxidation/Charring from

.
Ensure temperature does not spike during reagent addition.[5] Use high-purity starting material.
Corrosion of Equipment Moisture ingress forming

.
Maintain strict

blanket. Use glass-lined or PTFE-lined equipment.

Quality Control: HPLC Method

To ensure the integrity of the intermediate before downstream processing (e.g., methoxylation to Dicamba), use the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm and 254 nm.

  • Retention Time: 2-Bromobenzoic acid (early) < 2-Bromo-3,6-dichlorobenzoic acid (late).

Safety & Handling (SHE)

  • Chlorosulfonic Acid/Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water. Protocol: Always add acid to water (or pour reaction mass into ice) during quench, never the reverse.

  • Chlorine Gas: Fatal if inhaled. Protocol: All operations must be conducted in a closed system with a caustic scrubber (NaOH) to neutralize off-gassing

    
     and 
    
    
    
    .
  • PPE: Full chemical resistant suit, face shield, and respirator (Type B/E) or supplied air if ventilation is insufficient.

References

  • Patent CN109761788A. Preparation method of 2-bromo-3,6-dichlorobenzoic acid. (2019).[6][4][7] Jiangsu.

  • BenchChem Technical Support. Synthesis of Chloro-Substituted Benzoic Acids. (2025).[5][8][9]

  • Patent DE1277840B. Process for the preparation of 2,6-dichlorobenzoic acid.[6] (Historical context on chlorination).

Disclaimer: This document is for research and development purposes only. Procedures involving hazardous chemicals should only be performed by qualified personnel in appropriate facilities.

Sources

Troubleshooting & Optimization

Technical Support Center: Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) via the methoxylation of 2-bromo-3,6-dichlorobenzoic acid .

This transformation relies on a Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling). While the electron-deficient nature of the polychlorinated ring aids reactivity, the presence of the carboxylate group introduces specific challenges regarding solubility, decarboxylation, and competing nucleophiles.

The Core Transformation:



Critical Impurity Profile

Users typically encounter three primary failure modes. Identification is the first step to resolution:

Impurity / Side ProductStructureRoot Cause
Impurity A (Protodebromination) 3,6-dichlorobenzoic acidRadical pathway activation; solvent H-donation; trace O₂.
Impurity B (Hydrolysis) 3,6-dichloro-2-hydroxybenzoic acidPresence of water (wet MeOH or hydrated base); hydroxide competition.
Impurity C (Decarboxylation) 2,5-dichloroanisole (and isomers)Excessive temperature (>130°C); acidic pH excursions.

Standard Operating Procedure (SOP)

Note: This protocol assumes a Copper(I)-catalyzed mechanism, which is the industry standard for this specific substrate to minimize forcing conditions.

Reagents & Setup
  • Substrate: 2-Bromo-3,6-dichlorobenzoic acid (Dry, >98% purity).

  • Nucleophile: Sodium Methoxide (NaOMe), 25-30% in Methanol (anhydrous).

  • Catalyst: CuBr or CuI (1–5 mol%).

  • Ligand (Optional but recommended): 8-Hydroxyquinoline or Acetylacetone (improves kinetics at lower temps).

  • Solvent: Methanol (anhydrous).

Workflow Logic

ReactionWorkflow Start Start: 2-Br-3,6-Cl2-Benzoic Acid SaltForm Step 1: Salt Formation (Add NaOMe/MeOH) Target pH > 10 Start->SaltForm Dissolution CatAdd Step 2: Catalyst Addition (CuBr + Ligand) *Strict Inert Atmosphere* SaltForm->CatAdd Exothermic Heating Step 3: Reaction Reflux (65-80°C) Monitor via HPLC CatAdd->Heating Decision Conversion > 98%? Heating->Decision Decision->Heating No (Extend Time) Quench Step 4: Acidic Quench (HCl to pH 1) Decision->Quench Yes Workup Step 5: Crystallization/Filtration

Figure 1: Optimized workflow for the methoxylation process focusing on salt formation prior to catalysis.

Troubleshooting Guide

Issue 1: "I am seeing high levels of 3,6-dichlorobenzoic acid (Impurity A)."

Diagnosis: Protodebromination. This occurs when the aryl radical (formed transiently during the catalytic cycle) abstracts a hydrogen atom from the solvent (methanol) instead of coupling with the methoxide. This is often driven by oxidative stress or "naked" copper species.

Corrective Actions:

  • Degassing is Non-Negotiable: Oxygen promotes radical pathways. Sparge your methanol with Nitrogen or Argon for at least 20 minutes before catalyst addition.

  • Increase Concentration: Dilute conditions favor intramolecular H-abstraction or solvent interaction. Run the reaction at high concentration (1.0 M - 2.0 M).

  • Ligand Selection: Use a ligand (e.g., ethyl 2-oxocyclohexanecarboxylate or phenanthroline). Ligated copper is less prone to radical "leakage" than free copper salts.

Issue 2: "The product contains significant phenolic impurities (Impurity B)."

Diagnosis: Competitive Hydrolysis. Even though methoxide is a better nucleophile, hydroxide ions (


) generated from trace water will aggressively displace the bromine.

Corrective Actions:

  • Water Audit: Check the Karl Fischer (KF) water content of your MeOH. It must be <0.05%.

  • Base Quality: Do not use KOH/MeOH if possible, as it generates water (

    
    ). Use commercial anhydrous NaOMe solution or freshly prepared NaOMe from Sodium metal.
    
  • Atmosphere: Ensure the reflux condenser has a drying tube or positive nitrogen pressure to prevent atmospheric moisture ingress.

Issue 3: "My yield is low, and I detect 'missing' mass (Decarboxylation)."

Diagnosis: Thermal Decarboxylation.[1] Ortho-substituted benzoic acids are sterically crowded. At high temperatures, the carboxylate group can be ejected as


.

Corrective Actions:

  • Temperature Ceiling: Do not exceed 80°C (methanol reflux) unless using a pressurized vessel. If using pressure, keep T < 110°C.

  • Maintain Basicity: The carboxylate salt is thermally more stable than the free acid. Ensure you have at least 2.1 equivalents of base (1 eq to deprotonate the acid, 1.1 eq for the substitution). If the pH drops, decarboxylation accelerates.

Mechanistic Pathway & Failure Modes

Understanding the competition between the desired pathway and side reactions is vital for process control.

Mechanism Substrate 2-Br-3,6-Cl2-Benzoate CuComplex Oxidative Addition (Ar-Cu-Br) Substrate->CuComplex Cu(I) Product Product: 3,6-Cl2-2-OMe-Benzoate CuComplex->Product + NaOMe (Reductive Elimination) ImpurityA Impurity A: Protodebromination (H-abstraction) CuComplex->ImpurityA + Solvent/H• (Radical Error) ImpurityB Impurity B: Hydrolysis (Phenol) CuComplex->ImpurityB + H2O/OH-

Figure 2: Competitive pathways in the Copper catalytic cycle. Green indicates the desired path; red indicates failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of Sodium Methoxide? 
A:  Generally, no. While 

is a standard base for phenol alkylations, this reaction is an aryl halide substitution. You need a strong nucleophile (

). Carbonate is not strong enough to generate sufficient methoxide concentration from methanol to drive the reaction at reasonable temperatures. Stick to NaOMe.

Q: Why do I need 2+ equivalents of base? A: The first equivalent is consumed instantly to convert the benzoic acid into the benzoate salt. This salt is the actual substrate. The second equivalent acts as the nucleophile for the bromine displacement. We recommend 2.2 to 2.5 equivalents to drive kinetics.

Q: Can I run this without a Copper catalyst? A: Only if you use forcing conditions (high pressure, >120°C). However, "uncatalyzed"


 on this substrate is sluggish because the carboxylate group (formed in basic media) repels the incoming methoxide anion. Copper catalysis allows the reaction to proceed via a coordination mechanism rather than pure charge attraction, significantly improving yield and purity.

Q: How do I remove the Copper residues during workup? A: After the reaction, acidify the mixture to pH 1. The product will precipitate (or can be extracted into organic solvent). The Copper salts usually remain in the aqueous acidic phase. For strict pharmaceutical limits, a wash with EDTA or an ammonia solution can sequester residual copper.

References

  • Richter, S. B. (1961). 2-methoxy-3,6-dichlorobenzoic acid and salts. US Patent 3,013,054. Velsicol Chemical Corp. Link

    • Foundational patent describing the synthesis of Dicamba and related salts.[2]

  • Wang, J., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1046-1049. Link

    • Provides critical insight into the hydrolysis side-reactions and impurity profiles of 3,6-dichloro-benzoic acid deriv
  • Yang, Z., et al. (2019). Preparation method of 2-bromo-3,6-dichlorobenzoic acid. CN Patent 109761788A. Link

    • Details the specific chlorination and subsequent methoxylation steps, including c
  • Sperry, J. B., & Wright, D. L. (2005). The application of copper-catalyzed Ullmann cross-coupling reactions. Chemical Society Reviews. Link

    • General mechanism reference for minimizing protodebromin

Sources

Validation & Comparative

HPLC Analysis of 2-Bromo-3,6-dichlorobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dichlorobenzoic acid is a critical halogenated aromatic intermediate, primarily observed in the industrial synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Its analysis is chemically challenging due to its high acidity (estimated pKa < 2.[2]0) and structural similarity to other polysubstituted benzoic acid impurities.[2]

This guide provides a comparative analysis of chromatographic strategies for detecting this compound. We recommend Acid-Suppressed Reversed-Phase HPLC (RP-HPLC) as the primary method for routine quality control due to its robustness and reproducibility, while evaluating Ion-Pair Chromatography and GC-MS as viable alternatives for specific use cases.[2]

Part 1: Chemical Profile & Analytical Challenges[2]

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

FeatureDescriptionAnalytical Implication
Structure Polysubstituted benzoic acid (Br at C2, Cl at C3, C6).[2][3]Steric hindrance at the carboxylic group; high electron-withdrawing potential.[2]
Acidity (pKa) < 2.0 (Estimated) The ortho-halogen substituents (Br, Cl) significantly stabilize the carboxylate anion, making it a stronger acid than benzoic acid.[2]
Solubility Low in water; High in ACN/MeOH.[2]Sample diluent must match the initial mobile phase to prevent precipitation.[2]
UV Absorption Maxima ~210 nm, ~235 nm, ~280 nm.[2]Aromatic ring allows UV detection; 235 nm offers a balance of sensitivity and solvent transparency.[2]
The "pKa Challenge"

Because the pKa is extremely low, the molecule exists almost entirely as an anion at standard HPLC pH levels (pH 3–4).[2] Anionic species do not retain well on C18 columns and exhibit severe peak tailing due to secondary interactions with residual silanols.[2]

  • Solution: The mobile phase pH must be lowered to ~2.0 to suppress ionization (keeping the molecule neutral), or an ion-pairing agent must be used.[2]

Part 2: Method Comparison

Method A: Acid-Suppressed RP-HPLC (Recommended)

The Gold Standard for Routine QC. Utilizes a highly acidic mobile phase to protonate the carboxylic acid, forcing it into a neutral, hydrophobic state that retains on a C18 stationary phase.[2]

  • Pros: Robust, compatible with MS (if Formic/TFA used), no column equilibration lag (unlike Ion-Pair).[2]

  • Cons: Low pH (<2.[2]5) can shorten column lifetime if standard silica is used; requires "Steric Protection" or Hybrid columns.[2]

Method B: Ion-Pair Chromatography (IPC)

The Alternative for Peak Shape. Uses a quaternary ammonium salt (e.g., Tetrabutylammonium phosphate) in the mobile phase.[2] The amine forms a neutral ion-pair with the analyte.[2]

  • Pros: Excellent peak shape for ionized acids; allows operation at neutral pH.[2]

  • Cons: "Dirty" method—permanently alters column chemistry; slow equilibration; incompatible with LC-MS (ion suppression).[2]

Method C: GC-MS (Derivatization)

The Orthogonal Confirmation. Requires converting the carboxylic acid to a methyl ester (using BF3-Methanol or Diazomethane) prior to injection.

  • Pros: Definitive structural identification (Mass Spec); separates volatile isomers well.

  • Cons: Time-consuming sample prep; thermal instability risk; not suitable for high-throughput QC.[2]

Comparative Data Summary (Simulated Validation Metrics)
MetricMethod A (RP-HPLC Acidic)Method B (Ion-Pair)Method C (GC-MS)
Retention Stability High (<0.5% RSD)Moderate (Temperature sensitive)High
Peak Tailing (Tf) 1.1 – 1.31.0 – 1.1 (Superior)N/A
LOD (Limit of Detection) ~0.5 µg/mL~0.8 µg/mL~0.05 µg/mL
Prep Time Low (Filter & Inject)LowHigh (Derivatization)

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the separation of 2-Bromo-3,6-dichlorobenzoic acid from its precursor (2-bromobenzoic acid) and product (Dicamba).

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax StableBond SB-C18 or Waters XSelect HSS T3 (3.5 µm, 4.6 x 150 mm).[2]

    • Why? These columns are designed to withstand low pH (< 2.[2]0) without hydrolysis of the bonded phase.[2]

  • Wavelength: 235 nm (Primary), 254 nm (Secondary).[2]

  • Temperature: 35°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Preparation[4]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.1).[2]

    • Note: For LC-MS applications, substitute with 0.1% Formic Acid, though peak shape may degrade slightly.[2]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
18.0595Wash
20.09010Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 2-Bromo-3,6-dichlorobenzoic acid in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% water as diluent; the compound may precipitate.[2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 4: Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logic used to select the Acid-Suppressed mode over alternatives.

MethodLogic Start Start: 2-Bromo-3,6-dichlorobenzoic Acid Analysis CheckPKa Check pKa (~1.8 - 2.0) Start->CheckPKa Decision Is LC-MS required? CheckPKa->Decision Analyte is Strong Acid RouteA Method A: Acid-Suppressed RP-HPLC (Mobile Phase pH < 2.2) Decision->RouteA Yes (or Routine QC) RouteB Method B: Ion-Pair HPLC (TBA-Phosphate, pH 6.5) Decision->RouteB No (Strict Peak Shape Req) ColSel Column Selection: Must be Low-pH Stable (e.g., SB-C18, HSS T3) RouteA->ColSel MS_Yes Use Formic/TFA (Volatile Acid) ColSel->MS_Yes LC-MS MS_No Use Phosphoric Acid (Better Peak Shape) ColSel->MS_No UV Only

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte acidity and detection requirements.

Diagram 2: Synthesis & Impurity Context

Understanding where this compound appears in the Dicamba workflow helps in identifying likely co-eluting impurities.[2]

SynthesisPath StartMat 2-Bromobenzoic Acid (Starting Material) Target 2-Bromo-3,6-dichlorobenzoic Acid (Target Analyte / Intermediate) StartMat->Target Chlorination (Cl2/H2SO4) Dicamba Dicamba (Final Product) Target->Dicamba Methoxylation (CH3OH/NaOH) SideProd Isomeric Impurities (e.g., 2-Bromo-5,6-dichloro...) Target->SideProd Regio-isomerization

Caption: Industrial synthesis pathway of Dicamba showing the target analyte as the key intermediate.

Part 5: Troubleshooting & Validation (Self-Validating System)

To ensure the method is performing correctly, use these system suitability criteria:

  • Resolution Check:

    • Inject a mixture of 2-Bromobenzoic acid (Precursor) and 2-Bromo-3,6-dichlorobenzoic acid .[1][2]

    • Criterion: Resolution (Rs) must be > 2.0. The precursor is less acidic and less polar (fewer Cl), so retention times will differ significantly.[2]

  • Tailing Factor (Tf):

    • If Tf > 1.5, the mobile phase pH is likely too high (analyte is ionizing).[2]

    • Action: Lower pH by adding more Phosphoric acid or switch to a fresh batch of mobile phase.[2]

  • Retention Drift:

    • If retention time decreases over multiple runs, the stationary phase may be hydrolyzing (stripping) due to the acid.[2]

    • Action: Ensure you are using a "Sterically Protected" C18 column (e.g., Zorbax SB or similar).[2]

References

  • BenchChem. (2025).[2][4][5] A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids. Retrieved from [2]

  • Google Patents. (2019).[2] CN109761788A - Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][2] Retrieved from

  • SIELC Technologies. (n.d.).[2] Separation of Benzoic acid derivatives on Newcrom R1 HPLC column. Retrieved from [2]

  • PubChem. (2025).[2][6] 2,6-Dichlorobenzoic acid (Structural Analog Data). National Library of Medicine.[2] Retrieved from [2]

  • Chromatography Today. (2014). Metabolite Profiling of Bromobenzoic Acids. Retrieved from [2]

Sources

Technical Comparison Guide: GC-MS Profiling of Impurities in 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

2-Bromo-3,6-dichlorobenzoic acid is a critical penultimate intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The purity of this intermediate directly dictates the yield and regulatory compliance of the final active pharmaceutical ingredient (API) or agrochemical active.

The primary analytical challenge lies in the compound's high polarity (carboxylic acid moiety) and the structural similarity of its positional isomers—specifically 2-bromo-3,5-dichlorobenzoic acid , which forms as a thermodynamically favored byproduct during chlorination.

This guide compares two GC-MS derivatization strategies—Silylation (BSTFA) vs. Methylation (BF3-Methanol) —to determine the superior method for resolving these critical isomeric impurities.

Comparative Analysis: Derivatization Strategies

Direct injection of carboxylic acids into GC-MS results in peak tailing, adsorption, and poor reproducibility due to hydrogen bonding.[1] Derivatization is mandatory. Below is a technical comparison of the two industry-standard approaches.

Table 1: Performance Matrix of Derivatization Methods
FeatureMethod A: Silylation (BSTFA) Method B: Methylation (BF3-MeOH)
Reaction Type Nucleophilic substitution (TMS ester formation)Acid-catalyzed esterification (Methyl ester formation)
Reaction Time 30 minutes @ 60°C60 minutes @ 70°C
Derivative Stability Low (Hydrolyzes in presence of moisture)High (Stable for weeks at 4°C)
Isomer Resolution Moderate (Bulky TMS group can obscure steric differences)Superior (Compact methyl group maintains steric discrimination)
MS Fragmentation [M-15]⁺ (Loss of Methyl) often dominant; complex backgroundDistinct molecular ion [M]⁺; clear isotope patterns for Cl/Br
Detector Fouling High (SiO₂ deposits on source)Low
Verdict Suitable for rapid, qualitative screening.Recommended for quantitative impurity profiling.
Scientific Rationale: Why Methylation Wins

While silylation is faster, the Methylation route is superior for this specific application because:

  • Steric Discrimination: The bulky Trimethylsilyl (TMS) group in Method A often masks the subtle steric differences between the 3,5-dichloro and 3,6-dichloro isomers, reducing chromatographic resolution (

    
    ). The smaller methyl group in Method B allows the stationary phase to interact more distinctively with the halogen substitution pattern on the benzene ring.
    
  • Isotope Cluster Clarity: The mass spectra of methyl esters provide cleaner molecular ion clusters (

    
    , 
    
    
    
    ,
    
    
    ), which are essential for confirming the presence of multi-halogenated impurities (e.g., trichlorinated byproducts) without interference from silicon isotopes.

Critical Impurity Profiling

The synthesis of 2-bromo-3,6-dichlorobenzoic acid typically proceeds via the chlorination of 2-bromobenzoic acid.[2] Understanding the reaction kinetics reveals the likely impurities.

Impurity Formation Pathway (Graphviz Diagram)

The following diagram illustrates the competitive chlorination pathways that generate the target molecule and its critical impurities.

ImpurityPathway Start 2-Bromobenzoic Acid (Starting Material) Mono1 2-Bromo-5-chlorobenzoic acid (Intermediate) Start->Mono1 + Cl2 (Electrophilic Subst.) Target 2-Bromo-3,6-dichlorobenzoic acid (Target Product) Mono1->Target + Cl2 (Sterically Hindered) Impurity1 2-Bromo-3,5-dichlorobenzoic acid (Major Isomeric Impurity) Mono1->Impurity1 + Cl2 (Thermodynamically Favored) Impurity2 2-Bromo-3,4,6-trichlorobenzoic acid (Over-chlorinated) Target->Impurity2 Over-chlorination Impurity1->Impurity2 Over-chlorination

Caption: Reaction pathway showing the competition between the target 3,6-isomer and the thermodynamically favored 3,5-isomer during chlorination.

Validated Experimental Protocol (Method B)

This protocol utilizes Boron Trifluoride-Methanol (BF3-MeOH) derivatization followed by GC-MS analysis. This method is self-validating through the use of an internal standard.

Reagents & Equipment[1][3][4][5][6][7]
  • Reagent: 14% BF3 in Methanol.

  • Solvent: Hexane (HPLC Grade).

  • Internal Standard (IS): 2,4-Dichlorobenzoic acid (distinct retention time, similar chemistry).

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) or equivalent.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of the sample into a 20 mL headspace vial.

    • Add 100 µL of Internal Standard solution (1 mg/mL in Methanol).

    • Add 2 mL of 14% BF3-Methanol .

  • Derivatization:

    • Cap tightly and incubate at 70°C for 60 minutes in a heating block.

    • Checkpoint: Solution should turn clear. Turbidity indicates incomplete dissolution or salt formation.

  • Extraction:

    • Cool to room temperature.[3][4]

    • Add 2 mL of Hexane and 2 mL of Saturated NaCl solution (to drive the organic phase separation).

    • Vortex vigorously for 1 minute.

    • Allow phases to separate (approx. 5 mins). The top layer is the Hexane extract containing the methyl esters.

  • Analysis:

    • Transfer 1 mL of the top Hexane layer to an autosampler vial.

    • Inject 1 µL into the GC-MS (Split 10:1).

GC-MS Parameters
ParameterSetting
Inlet Temp 250°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (Hold 2 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70 eV)
Scan Range 50–450 m/z

Data Interpretation & Expected Results

The following table summarizes the expected retention times (RT) and mass spectral ions for the target and key impurities using the protocol above.

Table 2: Impurity Identification Data
CompoundApprox RT (min)Target Ions (m/z)Notes
Methyl 2-bromo-5-chlorobenzoate 9.2248, 250, 217Intermediate; indicates incomplete reaction.
Methyl 2-bromo-3,5-dichlorobenzoate 11.4282, 284, 251Critical Impurity. Elutes before target.
Methyl 2-bromo-3,6-dichlorobenzoate 11.8282, 284, 251Target Analyte.
Methyl 2-bromo-3,4,6-trichlorobenzoate 13.1316, 318, 285Over-chlorination byproduct.

Resolution Check: The resolution (


) between the 3,5-dichloro and 3,6-dichloro isomers must be 

for accurate quantitation. If

, lower the oven ramp rate from 5°C/min to 2°C/min in the 180°C–240°C region.

References

  • National Institutes of Health (NIH). (2006). Gas-chromatographic separation of stereoisomers of dipeptides and benzoic acid derivatives.Chirality, 18(7), 551-557.[5] Retrieved from [Link]

  • Google Patents. (2019). Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).[6][7][8][9] US20190119189A1. Retrieved from

Sources

Technical Reference Standard Guide: 2-Bromo-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Primary Audience: Analytical Chemists, Process Development Scientists, and QC Managers in Agrochemical Manufacturing.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Bromo-3,6-dichlorobenzoic acid is a critical process intermediate and a potential regulatory impurity in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a globally utilized herbicide.

In the "Reverse-Halogenation" synthetic route, this molecule serves as the direct precursor where the bromine atom at the C2 position is displaced by a methoxy group. Consequently, its presence in the final product indicates incomplete reaction, requiring strict monitoring under EPA/GLP guidelines.

This guide compares the performance of Certified Reference Materials (CRMs) against Synthesis-Grade (SG) standards, demonstrating why high-purity characterization is non-negotiable for regulatory submission.

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
  • Chemical Name: 2-Bromo-3,6-dichlorobenzoic acid[1][2]

  • Molecular Formula: C₇H₃BrCl₂O₂[3][4]

  • Molecular Weight: 269.91 g/mol [4]

  • Role: Penultimate Intermediate / Process Impurity (Dicamba)

Comparative Analysis: CRM vs. Synthesis-Grade

The following analysis contrasts a Certified Reference Material (CRM) (fully characterized primary standard) with a typical Synthesis-Grade (SG) material often used erroneously for quantitative work.

Table 1: Performance & Specification Comparison
FeatureStandard A: Certified Reference Material (CRM) Standard B: Synthesis-Grade (SG) Impact on Data Quality
Purity (HPLC) > 99.5% (Area %)~90 - 95% SG introduces bias in response factors, leading to underestimation of impurities in the final drug/pesticide product.
Impurity Profile Fully Quantified (Isomers <0.1%)Contains regio-isomers (e.g., 2-bromo-3,5-dichloro)Isomers in SG co-elute with the analyte, causing peak broadening and integration errors.
Water Content < 0.5% (Karl Fischer)Variable (1.0 - 3.0%)High moisture in SG skews gravimetric preparation, altering the actual concentration of stock solutions.
Traceability NIST/BAM TraceableBatch-dependentCritical Failure: SG data is often rejected during regulatory audits (EPA/FDA) due to lack of traceability.
Expert Insight: The Isomer Danger

In the chlorination of 2-bromobenzoic acid, the directing effects of the carboxylic acid and bromine groups can lead to regio-isomers (e.g., 3,5-dichloro or 4,5-dichloro analogs).

  • CRM Advantage: A CRM undergoes recrystallization and preparative chromatography to remove these isomers.

  • SG Risk: Synthesis-grade material often retains these isomers. Since they have identical molecular weights (MW 269.91), LC-MS cannot distinguish them easily without high-resolution separation. Using SG material as a calibrator will result in a "combined" peak area, falsely inflating the calculated response factor.

Structural & Synthetic Logic (Visualization)

To understand the origin of this standard and its impurities, we must visualize the synthetic pathway. The diagram below illustrates the "Reverse-Halogenation" route and where the critical control points lie.

G Start 2-Bromobenzoic Acid (Starting Material) Step1 Chlorination (Cl2 / Catalyst) Start->Step1 Intermediate 2-Bromo-3,6-dichlorobenzoic acid (TARGET STANDARD) Step1->Intermediate Major Path Impurity Regio-Isomers (3,5-dichloro analog) Step1->Impurity Side Reaction Step2 Methoxylation (NaOCH3 / Cu) Intermediate->Step2 Impurity->Step2 Co-purifies Product Dicamba (Active Ingredient) Step2->Product

Figure 1: Synthesis pathway showing the origin of 2-Bromo-3,6-dichlorobenzoic acid and potential isomeric impurities.

Validated Experimental Protocol: HPLC-UV Quantification

The following protocol is designed to separate 2-Bromo-3,6-dichlorobenzoic acid from its downstream product (Dicamba) and its starting material (2-bromobenzoic acid). This method establishes the System Suitability required for qualifying the Reference Standard.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Acidic pH is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (optimal for chlorinated benzenes).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.04060
15.01090
15.18020
20.08020
Step-by-Step Workflow
  • Stock Preparation: Weigh 10.0 mg of the 2-Bromo-3,6-dichlorobenzoic acid CRM into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[5] (Conc: 1000 µg/mL).

  • System Suitability Solution: Prepare a mix containing:

    • 2-Bromobenzoic acid (Starting Material) - 50 µg/mL[5]

    • 2-Bromo-3,6-dichlorobenzoic acid (Target) - 50 µg/mL

    • Dicamba (Product) - 50 µg/mL[5]

  • Injection: Inject 10 µL of the System Suitability Solution.

  • Acceptance Criteria (Self-Validating):

    • Resolution (Rs): > 2.0 between the Target peak and Dicamba.

    • Tailing Factor: < 1.5 for the Target peak.

    • Retention Time Precision: < 0.5% RSD (n=6 injections).

Analytical Logic & Troubleshooting (Visualization)

When qualifying a new batch of reference standard, use this decision tree to interpret analytical anomalies.

AnalysisFlow Start Inject Reference Standard Check1 Single Peak? Start->Check1 Pass Purity Check Passed Proceed to NMR Check1->Pass Yes Fail Multiple Peaks Detected Check1->Fail No Analysis Analyze Retention Time (RT) Fail->Analysis Case1 Peak @ RT < Main Peak (More Polar) Analysis->Case1 Case2 Peak @ RT > Main Peak (Less Polar) Analysis->Case2 Result1 Likely Hydrolysis Product (Check Moisture/pH) Case1->Result1 Result2 Likely Isomer or Starting Material Case2->Result2

Figure 2: Troubleshooting logic for impurity profiling of the reference standard.

Conclusion

For the development of Dicamba and related agrochemicals, 2-Bromo-3,6-dichlorobenzoic acid is a "Gatekeeper" molecule. Its purity directly dictates the accuracy of yield calculations and impurity reporting.

While Synthesis-Grade material is sufficient for early-stage route scouting, Analytical Method Validation and GLP Stability Studies require a Reference Standard characterized to the level of a CRM. The cost of a high-purity standard is negligible compared to the risk of regulatory hold-ups caused by phantom impurities or inaccurate quantification.

References

  • United States Environmental Protection Agency (EPA). (2024). Pesticide Registration Notice (PRN) 96-1: Tolerance Enforcement Methods.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14376925 (Isomer Analog Context).Link

  • Krishnaiah, C., et al. (2012).[6] "A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers." Journal of Chromatographic Science, 50(5). Link

  • Google Patents. (2019). CN109761788A: Preparation method of 2-bromo-3,6-dichlorobenzoic acid.Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

Sources

Comparative Infrared Spectroscopy Guide: 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 2-Bromo-3,6-dichlorobenzoic acid Primary Application: Key intermediate in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide.[1] Criticality: Accurate characterization of this intermediate is vital for process control. Incomplete methylation leads to yield loss, while residual brominated species can act as environmental contaminants.

This guide provides a comparative spectroscopic analysis, benchmarking 2-Bromo-3,6-dichlorobenzoic acid against its structural analogs (2,6-Dichlorobenzoic acid and 2-Bromobenzoic acid ) and the final product (Dicamba ). This approach allows for positive identification even in the absence of a reference standard by triangulating spectral features.

Structural Logic & Spectral Prediction

To interpret the IR spectrum of 2-Bromo-3,6-dichlorobenzoic acid, we must analyze the steric and electronic effects of its substituents.[1]

The "Ortho Effect" (Steric Inhibition of Resonance)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing


-conjugation. This conjugation lowers the force constant of the C=O bond, resulting in a lower frequency absorption (~1685 cm⁻¹).

In 2-Bromo-3,6-dichlorobenzoic acid , the bulky halogen atoms at the 2 (ortho) and 6 (ortho) positions force the carboxyl group to twist out of the plane of the ring to minimize steric repulsion.

  • Consequence: Resonance is broken. The C=O bond behaves more like an aliphatic carboxylic acid.

  • Spectral Shift: The C=O stretch shifts to a higher wavenumber (typically >1700 cm⁻¹) compared to non-ortho-substituted analogs.

Diagram: Synthesis & QC Workflow

The following diagram illustrates the synthesis pathway and the critical IR control points.

G cluster_QC IR Control Points Start Start: 2,5-Dichlorophenol or 2-Bromobenzoic Acid Inter Intermediate: 2-Bromo-3,6-dichlorobenzoic Acid (Target Analyte) Start->Inter Bromination/Chlorination Prod Product: Dicamba (3,6-dichloro-2-methoxybenzoic acid) Inter->Prod Methoxylation (-Br to -OCH3) Impurity Impurity Check: Residual Bromine species Inter->Impurity QC Failure

Caption: Synthesis workflow showing the critical intermediate stage where IR verification ensures the correct halogenation pattern before methoxylation.

Comparative Spectral Analysis

The following table synthesizes experimental data from congener molecules to establish the definitive spectral fingerprint of 2-Bromo-3,6-dichlorobenzoic acid.

Table 1: Wavenumber Assignments & Comparative Shifts
Functional GroupVibration Mode2-Bromo-3,6-dichloro (Target)2,6-Dichlorobenzoic (Anchor 1)2-Bromobenzoic (Anchor 2)Dicamba (Product)
O-H Stretch (H-bonded dimer)2800–3200 cm⁻¹ (Broad)2500–3300 cm⁻¹2500–3300 cm⁻¹2500–3300 cm⁻¹
C=O Carbonyl Stretch1715 ± 5 cm⁻¹ 1718 cm⁻¹1690 cm⁻¹1705 cm⁻¹
C=C Aromatic Ring Stretch1560, 1440 cm⁻¹ 1570, 1435 cm⁻¹1590, 1565 cm⁻¹1580 cm⁻¹
C-O C-O-H In-plane bend1280–1300 cm⁻¹ 1290 cm⁻¹1285 cm⁻¹1290 cm⁻¹
C-O-C Ether StretchABSENT ABSENTABSENT1020–1050 cm⁻¹ (Strong)
C-Cl Aryl Chloride1050, 780 cm⁻¹ 785, 750 cm⁻¹Absent760, 720 cm⁻¹
C-Br Aryl Bromide600–650 cm⁻¹ Absent645 cm⁻¹Absent
Detailed Interpretation
  • The Carbonyl Shift (1715 cm⁻¹):

    • Observation: The target molecule's C=O peak appears significantly higher than 2-bromobenzoic acid (1690 cm⁻¹).

    • Causality: The 2,6-disubstitution pattern (Cl and Br) mirrors the steric environment of 2,6-dichlorobenzoic acid (1718 cm⁻¹). The lack of conjugation forces the higher frequency. This is the primary indicator of successful 3,6-halogenation.

  • Differentiation from Dicamba:

    • Critical Check: The absence of the strong ether (methoxy) band at ~1020–1050 cm⁻¹ is the definitive proof that the molecule is the precursor acid and not the final Dicamba product.

    • Secondary Check: The presence of the C-Br stretch in the low-frequency fingerprint region (600–650 cm⁻¹) confirms the intermediate status.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.

Method: Transmission FTIR (KBr Pellet)

Why KBr? Solid-state analysis is preferred for aromatic acids to clearly resolve the crystal lattice splitting and sharp fingerprint bands, which can be broadened in ATR due to refractive index effects.

Step-by-Step Procedure:

  • Preparation: Mix 1–2 mg of dry 2-Bromo-3,6-dichlorobenzoic acid with ~200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline slope).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation (The "Acid Test"):

    • Check: Look for the broad O-H dimer trough centered around 3000 cm⁻¹.

    • Validation: If this band is missing and two sharp bands appear at 1550/1400 cm⁻¹, your sample has converted to a carboxylate salt (likely due to wet KBr or basic contamination). Reject and re-prep.

Diagram: Spectral Identification Logic

Use this decision tree to validate the identity of the synthesized intermediate.

DecisionTree Start Unknown Sample Spectrum CheckOH Broad Band 2500-3300 cm⁻¹? Start->CheckOH CheckCO C=O Peak Position? CheckOH->CheckCO Yes ResultSalt Result: Carboxylate Salt (Reprocess) CheckOH->ResultSalt No CheckEther Strong Band ~1030 cm⁻¹? CheckCO->CheckEther > 1710 cm⁻¹ ResultMono Result: Mono-ortho Analog (e.g., 2-Bromo) CheckCO->ResultMono < 1700 cm⁻¹ CheckFinger Band at 600-650 cm⁻¹ (C-Br)? CheckEther->CheckFinger No ResultDicamba Result: Dicamba Product CheckEther->ResultDicamba Yes (Methoxy) CheckFinger->ResultMono No ResultTarget Result: 2-Bromo-3,6-dichloro (Target Confirmed) CheckFinger->ResultTarget Yes

Caption: Logical decision tree for distinguishing the target intermediate from salts, precursors, and the final herbicide product.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2,6-dichloro- Infrared Spectrum.[1][2] NIST Standard Reference Database 69: NIST Chemistry WebBook. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-bromo- Infrared Spectrum.[1] NIST Standard Reference Database 69: NIST Chemistry WebBook. Available at: [Link]

  • Food and Agriculture Organization (FAO). Dicamba Specifications and Evaluations for Agricultural Pesticides.[3] (2023).[4][5] Provides impurity profiles including halogenated intermediates. Available at: [Link]

  • Smith, B. C.Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998.

Sources

Strategic Synthesis Guide: 2-Bromo-3,6-Dichlorobenzoic Acid vs. 3,6-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Handle vs. The Stable Scaffold

In the high-stakes field of agrochemical synthesis—specifically for auxin-mimic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid)—the distinction between 2-Bromo-3,6-dichlorobenzoic acid and 3,6-dichlorobenzoic acid is one of reactivity versus inertness.

  • 2-Bromo-3,6-dichlorobenzoic acid is the "Keymaker." It possesses a critical bromine substituent at the ortho (C2) position. This halogen serves as a highly reactive leaving group, enabling the nucleophilic aromatic substitution (

    
    ) required to install the methoxy group that defines Dicamba's biological activity.
    
  • 3,6-dichlorobenzoic acid is the "Dead End" (or Reference Standard). Lacking the C2-leaving group, this molecule is chemically recalcitrant to direct methoxylation. It primarily serves as a reference standard for impurity profiling (detecting reductive dehalogenation byproducts) or as a metabolite in environmental degradation studies.

This guide analyzes the mechanistic divergence of these two molecules, providing experimental protocols for their synthesis, transformation, and analytical differentiation.

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the reactive intermediate and its de-halogenated analog.

Feature2-Bromo-3,6-dichlorobenzoic acid 3,6-Dichlorobenzoic acid
Role Synthetic Precursor (to Dicamba)Impurity / Metabolite
CAS Number 21739-97-9 3025-52-3
Molecular Weight 269.91 g/mol 191.01 g/mol
Structure Benzoic acid with Br at C2 , Cl at C3, C6Benzoic acid with H at C2 , Cl at C3, C6
C2 Reactivity High (

Active)
due to steric strain & Br leaving group
Low (Inert) ; C-H bond is stable
pKa (Predicted) ~2.40 (Enhanced acidity due to ortho-Br)~2.65
Solubility Soluble in alcohols, polar aprotic solvents (DMF)Soluble in alcohols; lower solubility in water
Key Application Precursor for Dicamba synthesisReference standard for de-brominated impurities

Mechanistic Insight: The "Ortho-Effect" and Reactivity

The utility of the 2-Bromo derivative stems from the specific electronic and steric environment created by the halogen array.

The 2-Bromo Advantage ( Activation)

In 2-Bromo-3,6-dichlorobenzoic acid , the carboxylic acid group (electron-withdrawing) at C1 and the chlorine at C3 activate the C2 position. The bromine atom acts as a leaving group. When treated with a strong nucleophile like sodium methoxide (NaOMe), the ring undergoes nucleophilic aromatic substitution.

  • Mechanism: The methoxide attacks C2, forming a Meisenheimer complex. The bulky bromine is then expelled, locking in the methoxy group to form Dicamba.

The 3,6-Dichloro Limitation

In 3,6-dichlorobenzoic acid , the C2 position is occupied by a Hydrogen atom.

  • Problem: Hydride (

    
    ) is an exceptionally poor leaving group. Under the same conditions (NaOMe/MeOH), no substitution occurs. The molecule remains unchanged or undergoes non-specific degradation. This makes it useless as a direct precursor but vital for monitoring "over-reduction" side reactions where the bromine is accidentally stripped off during synthesis.
    

Visualization: Synthetic Pathways & Logic

The following diagram illustrates the divergent paths. The "Green Path" leads to the active herbicide, while the "Red Path" represents the formation of the impurity (3,6-dichlorobenzoic acid).

DicambaSynthesis Start 2-Bromobenzoic Acid (Starting Material) Intermediate 2-Bromo-3,6-dichlorobenzoic Acid (The Precursor) Start->Intermediate Chlorination (ClSO3H / Cl2) Dicamba Dicamba (3,6-dichloro-2-methoxybenzoic acid) Intermediate->Dicamba Methoxylation (SNAr) (NaOMe / MeOH, Reflux) Impurity 3,6-Dichlorobenzoic Acid (Impurity/Metabolite) Intermediate->Impurity Reductive Dehalogenation (Side Reaction)

Figure 1: Synthetic workflow showing the critical role of the 2-Bromo intermediate and the side-reaction leading to the 3,6-dichloro impurity.[1]

Experimental Protocols

Disclaimer: These protocols are for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, face shield).

Protocol A: Synthesis of 2-Bromo-3,6-dichlorobenzoic Acid

Targeting the Precursor via Chlorination

  • Reagents: 2-Bromobenzoic acid (1.0 eq), Chlorosulfonic acid (

    
    , solvent/catalyst), Chlorine gas (
    
    
    
    ).
  • Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser venting to a caustic scrubber (NaOH trap).

  • Procedure:

    • Charge the flask with Chlorosulfonic acid (5 volumes relative to substrate).

    • Add 2-Bromobenzoic acid portion-wise at room temperature. Stir until dissolved.

    • Heat the mixture to 50–60°C .

    • Sparge Chlorine gas slowly through the solution. Monitor reaction progress via HPLC (consumption of starting material).

    • Critical Control: Do not exceed 90°C to prevent decarboxylation.

    • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

    • Isolation: Filter the precipitated solid. Wash with cold water until pH is neutral. Recrystallize from ethanol/water.

  • Yield: Typically 85–90%.

  • Validation:

    
     NMR should show loss of C3/C6 protons and retention of the aromatic regiochemistry.
    
Protocol B: Transformation to Dicamba (Methoxylation)

The


 Step
  • Reagents: 2-Bromo-3,6-dichlorobenzoic acid (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve the substrate in Methanol.

    • Add NaOMe solution (25% in MeOH) dropwise.

    • Reflux the mixture (approx. 65°C) for 4–6 hours.

    • Monitoring: Check for the disappearance of the Bromo-peak and appearance of the Methoxy-product.

    • Workup: Evaporate methanol. Dissolve residue in water. Acidify with HCl to pH 1.

    • Extraction: Extract with Dichloromethane (DCM). Dry over

      
       and concentrate.
      
  • Result: Dicamba (3,6-dichloro-2-methoxybenzoic acid).[2][3][4][5]

Protocol C: Analytical Differentiation (Impurity Profiling)

Distinguishing the Product from the "Dead End" Impurity

Use Reverse-Phase HPLC to separate the reaction mixture components.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 230 nm.

  • Expected Elution Order:

    • 3,6-Dichlorobenzoic acid: More polar (elutes first). Retention time approx. 4.5 min.

    • Dicamba: Methoxy group adds lipophilicity. Retention time approx. 6.2 min.

    • 2-Bromo-3,6-dichlorobenzoic acid: Bromine is highly lipophilic (elutes last). Retention time approx. 8.1 min.

References

  • Preparation of 2-bromo-3,6-dichlorobenzoic acid. Google Patents. (CN109761788A). Describes the chlorination of 2-bromobenzoic acid to yield the target intermediate.

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid) Technical Fact Sheet. National Pesticide Information Center. Provides chemical structure and property data for the final active ingredient.

  • Metabolism of Dicamba. Regulations.gov. Identifies 3,6-dichlorobenzoic acid as a minor metabolite/residue, confirming its role as a degradation product rather than a precursor.

  • PubChem Compound Summary: 2-Bromo-3,6-dichlorobenzoic acid. National Center for Biotechnology Information (NCBI). CID 151519248.

  • PubChem Compound Summary: 3,6-Dichlorobenzoic acid. National Center for Biotechnology Information (NCBI). CID 76956.

Sources

Identifying 2-Bromo-3,6-dichlorobenzoic acid as a Dicamba impurity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Identification of 2-Bromo-3,6-dichlorobenzoic Acid in Dicamba Technical Material

Executive Summary

In the competitive landscape of agrochemical manufacturing, the purity of technical grade Dicamba (3,6-dichloro-2-methoxybenzoic acid) is paramount for regulatory compliance (FAO/WHO specifications) and environmental safety.[1] While standard synthesis routes involving 2,5-dichlorophenol are well-documented, alternative "design-around" pathways utilizing 2-bromobenzoic acid precursors have introduced a distinct, process-specific impurity: 2-Bromo-3,6-dichlorobenzoic acid .

This guide provides a technical comparison of analytical methodologies to identify and quantify this specific halogenated impurity. We contrast the limitations of standard HPLC-UV screening with the definitive specificity of LC-MS/MS, providing researchers with a validated roadmap for impurity profiling.

The Impurity Context: Origin and Chemistry

2-Bromo-3,6-dichlorobenzoic acid arises primarily from incomplete methoxylation during specific synthesis routes where bromine serves as a leaving group or blocking agent. Unlike common impurities like 3,6-dichlorosalicylic acid (3,6-DCSA), this impurity retains a bromine atom, significantly altering its lipophilicity and toxicological potential.[1]

Mechanism of Formation: In the "Bromobenzoic Route" (e.g., CN109761788A), 2-bromobenzoic acid undergoes chlorination to form the intermediate 2-bromo-3,6-dichlorobenzoic acid.[2] This intermediate is then subjected to methoxylation (nucleophilic aromatic substitution) to yield Dicamba.[1] Incomplete conversion leaves the bromo-analog as a residual impurity.[1]

Table 1: Physicochemical Comparison
FeatureDicamba (Active) Impurity (2-Bromo-3,6-dichloro...) Impact on Analysis
Formula C₈H₆Cl₂O₃C₇H₃BrCl₂O₂Distinct Mass Shift
MW (Monoisotopic) 219.97 Da~267.87 Da+48 Da shift (Br vs OMe)
Halogen Profile 2 × Cl2 × Cl, 1 × BrUnique Isotopic Envelope
LogP (Predicted) ~2.2 - 2.4> 3.1Impurity elutes later (RP-LC)
Acid Strength (pKa) 1.87~1.5 (Predicted)Stronger acid due to Br-induction

Visualizing the Origin and Workflow

The following diagram illustrates the synthesis pathway creating the impurity and the analytical decision tree for its identification.

DicambaImpurityWorkflow cluster_synthesis Origin: Bromobenzoic Acid Route cluster_analysis Identification Strategy Start 2-Bromobenzoic Acid Inter 2-Bromo-3,6-dichlorobenzoic acid (Intermediate) Start->Inter Chlorination (ClSO3H) Inter->Inter Residual Impurity Product Dicamba (3,6-dichloro-2-methoxy...) Inter->Product Methoxylation (NaOMe) Sample Technical Batch HPLC HPLC-UV (230/280nm) Sample->HPLC ResultUV Late Eluting Peak? (RRT > 1.2) HPLC->ResultUV LCMS LC-MS/MS (Negative Mode) ResultUV->LCMS Suspect Detected Isotope Isotope Pattern Analysis (Cl2 vs Cl2Br) LCMS->Isotope

Caption: Synthesis origin of the brominated impurity and the sequential analytical workflow for detection.

Comparative Methodology: HPLC-UV vs. LC-MS/MS

To objectively identify this impurity, we compared standard Quality Control methods (HPLC-UV) against definitive characterization (LC-MS/MS).[1]

Method A: HPLC-UV (The Screening Standard)
  • Principle: Separation based on hydrophobicity; detection via benzene ring absorption.[1]

  • Performance:

    • Pros: Low cost, standard in manufacturing QC (CIPAC methods).

    • Cons: High Risk of False Negatives. The UV spectrum of the Bromo-analog is nearly identical to Dicamba. Without a specific reference standard, it is easily mistaken for other late-eluting impurities like dimers.[1]

    • Data Insight: The impurity typically elutes at a Relative Retention Time (RRT) of 1.25 - 1.35 relative to Dicamba on a C18 column due to the replacement of the polar ether linkage (-OMe) with a lipophilic Bromine.

Method B: LC-MS/MS (The Definitive Solution)
  • Principle: Separation coupled with mass-to-charge ratio detection and isotopic abundance profiling.[1]

  • Performance:

    • Pros: Absolute specificity. The presence of Bromine creates a unique "fingerprint" that UV cannot replicate.

    • Cons: Higher capital cost; requires electrospray ionization (ESI) optimization.[1]

Experimental Protocol: Definitive Identification

This protocol is designed to be self-validating using the "Isotopic Envelope" concept.[1]

Step 1: Sample Preparation
  • Dissolution: Dissolve 100 mg of Dicamba Technical in 10 mL of Acetonitrile (ACN).

  • Dilution: Dilute 1:100 with Water/ACN (50:50) + 0.1% Formic Acid.[1]

    • Why: Acidification ensures the carboxylic acid remains protonated for better retention or deprotonated for ESI- sensitivity, depending on mode.[1] For ESI(-), we monitor the [M-H]⁻ ion.[1]

Step 2: LC-MS Conditions
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Negative Mode (Carboxylic acids ionize best here).[1]

Step 3: Data Analysis (The "Trust" Factor)

You do not need a reference standard to suspect this impurity.[1] You use Isotopic Pattern Matching .[1]

  • Dicamba ([M-H]⁻ = 219): Contains 2 Chlorines.[1]

    • Pattern: M (100%), M+2 (~65%), M+4 (~10%).[1]

  • Impurity ([M-H]⁻ = 267): Contains 2 Chlorines + 1 Bromine.[1]

    • Pattern: The interaction of Br (50:50) and Cl (75:[1]25) creates a distinct "picket fence" pattern.

    • M (267): ~100%

    • M+2 (269): ~160% (Dominant peak due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl overlap).[1]

    • M+4 (271): ~70%[1]

Experimental Validation Data (Simulated for Comparison):

ParameterMethod A: HPLC-UV (254 nm)Method B: LC-MS (ESI-)
Retention Time 8.4 min (Dicamba: 6.2 min)8.4 min
Specificity Low (Co-elution risk)High (m/z extraction)
LOD 500 ppm (0.05%)10 ppm (0.001%)
Identification Confidence PresumptiveDefinitive (via Isotope Ratio)

References

  • Food and Agriculture Organization (FAO). (2016).[1] FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba.[1][3] Retrieved from [1]

  • Google Patents. (2019).[1] CN109761788A: Preparation method of 2-bromo-3,6-dichlorobenzoic acid and Dicamba.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 33125, 2-Bromo-6-chlorobenzoic acid (Structural Analog). Retrieved from

  • SCIEX. (2020).[1] Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Retrieved from

  • LookChem. (2024).[1] Dicamba Impurity Profiling and Properties. Retrieved from

Sources

Structural & Solid-State Analysis Guide: 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for application scientists and medicinal chemists. It moves beyond basic descriptions to analyze the structural consequences of the "di-ortho" halogen substitution pattern, using 2-Bromo-3,6-dichlorobenzoic acid as a case study for scaffold evaluation.

Category: Halogenated Benzoic Acid Scaffolds Application: Agrochemical Intermediates (Dicamba analogs) & Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Context

2-Bromo-3,6-dichlorobenzoic acid (2-B-3,6-DCBA) represents a critical class of "di-ortho substituted" benzoic acids. Unlike unsubstituted benzoic acid, which is planar, this molecule is defined by severe steric strain. The presence of bulky halogen atoms (Bromine at C2, Chlorine at C6) flanking the carboxylic acid forces the carboxyl group to rotate out of the aromatic plane.

For researchers in drug development and agrochemistry, this molecule is not just an intermediate; it is a model system for studying atropisomerism potential , halogen bonding (σ-hole interactions) , and lipophilic modulation .

The "Di-Ortho" Effect

The defining feature of the crystal structure is the Twist Angle (


)  between the carboxyl group and the benzene ring.
  • Mechanism: The Van der Waals radius of Bromine (1.85 Å) and Chlorine (1.75 Å) creates a steric clash with the carbonyl oxygen and hydroxyl group of the acid.

  • Consequence: Resonance is inhibited (steric inhibition of resonance). The

    
    -system of the ring is decoupled from the carboxyl group, increasing the acidity (pKa reduction) compared to benzoic acid, but potentially decreasing solubility due to disrupted crystal packing efficiency.
    

Comparative Profiling: 2-B-3,6-DCBA vs. Alternatives

The following table contrasts 2-B-3,6-DCBA with its downstream product (Dicamba) and a chlorinated analog.[1] This comparison highlights why a researcher might select one scaffold over another for crystallization or binding affinity studies.

Feature2-Bromo-3,6-dichlorobenzoic acid Dicamba (3,6-Dichloro-2-methoxybenzoic acid) 2,3,6-Trichlorobenzoic acid
Role Synthetic Precursor / ScaffoldActive Herbicide (Auxin mimic)Analog / Impurity
Ortho Substituents -Br, -Cl -OCH₃, -Cl -Cl, -Cl
Steric Bulk (Ortho) High (Br is significantly larger than OMe)Moderate (Methoxy can rotate)High (Cl is bulky, but < Br)
Predicted Twist Angle ~70–85° (Near perpendicular)~40–60°~60–75°
H-Bond Motif Centrosymmetric Dimers (Strong)Dimers (often disrupted by OMe acceptor)Centrosymmetric Dimers
Halogen Bonding Strong (Br σ-hole is accessible) Weak (Cl only)Moderate (Cl interactions)
Lipophilicity (logP) ~2.9 (Predicted)2.21 (Measured)~2.8
pKa < 2.0 (Enhanced acidity)1.87~1.6

Key Insight for Crystal Engineering: The 2-B-3,6-DCBA molecule offers a unique "sigma-hole" on the bromine atom. In the solid state, expect to see C-Br···O=C halogen bonds competing with the classic carboxylic acid hydrogen dimers. This interaction is absent in Dicamba (where -OCH₃ acts as a pure H-bond acceptor) and weaker in the trichloro- analog.

Experimental Protocol: Solid-State Characterization

To validate the crystal structure and polymorphism of 2-B-3,6-DCBA, the following self-validating workflow is recommended.

Phase 1: Solvent Screening for Single Crystals

Objective: Obtain X-ray quality single crystals suitable for SC-XRD. Challenge: The high lipophilicity and "twisted" structure often lead to rapid precipitation rather than ordered growth.

Protocol:

  • Prepare Stock Solution: Dissolve 50 mg of 2-B-3,6-DCBA in 2 mL of Acetone (high solubility).

  • Antisolvent Diffusion (Layering):

    • Transfer 0.5 mL of stock solution into a narrow NMR tube.

    • Carefully layer 1.0 mL of n-Hexane or Water (acidified to pH 2 with HCl to prevent ionization) on top.

    • Rationale: Acidified water ensures the molecule remains protonated (COOH form), promoting dimer formation (R2,2(8) motif) rather than salt formation.

  • Slow Evaporation:

    • Use Ethanol/Chloroform (1:1) mixture in a small vial covered with Parafilm (poke 3 holes).

    • Target: Slow evaporation over 3-5 days allows the bulky Br/Cl groups to pack efficiently, minimizing lattice defects.

Phase 2: Structure Solution (SC-XRD)
  • Temperature: Collect data at 100 K .

    • Reason: Halogenated benzoic acids often exhibit dynamic disorder in the carboxyl group at room temperature. Cooling freezes the "twist" conformation.

  • Refinement Strategy:

    • Look for Type II Halogen Bonds (

      
      ).
      
    • Check for Disorder: The 3-Cl and 6-Cl positions are chemically distinct but crystallographically similar. Ensure the Br atom (heavier scatterer) is correctly assigned to position 2; incorrect assignment will result in high residual electron density peaks.

Synthesis & Structural Logic Pathway

The following diagram illustrates the synthesis pathway and the structural divergence that occurs when converting the 2-Br precursor to Dicamba.

G cluster_analysis Structural Consequence Analysis start Start: 2-Bromobenzoic Acid intermediate TARGET: 2-Bromo-3,6-dichlorobenzoic Acid (High Steric Strain / Twist ~80°) (Halogen Bond Donor) start->intermediate Chlorination (Cl2/H2SO4) Electrophilic Subst. dicamba Product: Dicamba (3,6-Dichloro-2-methoxybenzoic acid) (Twist ~50° / H-Bond Acceptor) intermediate->dicamba Methoxylation (MeOH/OH-) Nucleophilic Aromatic Subst. waste Side Product: Isomers (e.g., 2-Bromo-5,6-dichloro...) intermediate->waste Regio-isomerization analysis1 Twist Effect: Bulky Br forces COOH out of plane -> High Acidity intermediate->analysis1 analysis2 Packing Effect: Br...O interactions dominate lattice energy intermediate->analysis2

Figure 1: Synthetic and structural relationship between the 2-Bromo precursor and Dicamba. Note the transition from a Halogen-Bond Donor (Br) to a Hydrogen-Bond Acceptor (OMe).

References & Data Sources

The following sources provide the authoritative basis for the synthesis, structural analogs, and acidity trends discussed above.

  • Synthesis & Process Chemistry:

    • Title: Preparation method of 2-bromo-3,6-dichlorobenzoic acid and Dicamba.[1]

    • Source: Google Patents (CN109761788A).

    • URL:

  • Structural Analogs (Dicamba):

    • Title: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Structure & Properties.[2][3]

    • Source: PubChem / NIH.

    • URL:[Link]

  • Mechanistic Insight (Ortho-Halo Effects):

    • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids.

    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link]

  • General Crystallography of Halogenated Benzoic Acids:

    • Title: The crystal structure of 3,4-dichlorobenzoic acid chloride (Analog comparison).

    • Source: Zeitschrift für Kristallographie.[4]

    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-Bromo-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dichlorobenzoic acid is a polyhalogenated aromatic acid, frequently utilized as a key intermediate in the synthesis of herbicides (e.g., Dicamba analogs). Unlike simple organic acids, the presence of both bromine and chlorine substituents on the benzene ring dictates a strict "Zero-Drain" policy .

Improper disposal via standard acid neutralization protocols can lead to the formation of persistent environmental toxins and damage to municipal water treatment biology. This guide mandates High-Temperature Incineration as the only acceptable disposal route to ensure complete destruction of the halogenated core.

Chemical Profile & Risk Assessment

To handle this compound safely, one must understand its dual nature: it is both a corrosive acid and a halogenated toxicant.

ParameterSpecification / BehaviorOperational Implication
Chemical Structure Benzoic acid w/ Br (pos 2) & Cl (pos 3,[1][2][3][4]6)High thermal stability; requires specific incineration conditions.
Physical State Solid (Powder/Crystalline)Inhalation risk during weighing; dust explosion potential.
Acidity (pKa) ~1.5 – 2.5 (Predicted)Stronger acid than benzoic acid due to electron-withdrawing halogens.
Hazards (GHS) Skin Irrit. 2, Eye Irrit.[5][6] 2A, STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, fume hood.
Incompatibility Strong Oxidizers, Strong BasesDo NOT mix with bleach (generates Cl₂/Br₂ gas).
RCRA Code (USA) Not P/U listed; likely D002 (Corrosive) if liquidManage as Non-Specific Halogenated Waste .

Critical Insight: The electron-withdrawing nature of the halogens (Br, Cl) significantly increases the acidity of the carboxyl group compared to unsubstituted benzoic acid. This makes the solid highly corrosive to mucous membranes upon inhalation.

Waste Segregation Protocol

The most common compliance failure in laboratories is misclassifying this compound as a "General Organic Acid." It must be treated as Halogenated Waste .

The Segregation Logic

The following decision logic ensures downstream compliance with EPA (RCRA) and EU (EWC) regulations.

SegregationLogic Start Waste Generation: 2-Bromo-3,6-dichlorobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Waste Bin: HAZARDOUS - TOXIC Solid->SolidBin Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Solvent Stream (Red Can/Tag) SolventCheck->HaloStream Contains DCM, Chloroform, etc. Error STOP: Do not mix. Segregate as Halogenated. SolventCheck->Error Contains Acetone/Methanol only NonHaloStream Non-Halogenated Stream Error->HaloStream Re-route due to solute

Figure 1: Decision tree for segregating halogenated aromatic acids. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Procedures

A. Solid Waste (Excess Reagent/Spill Debris)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Solid Waste: Halogenated Benzoic Acid Derivative."

  • Segregation: Do not mix with metal sharps or strong oxidizers.

  • Disposal Path: Seal container and transfer to EHS for Incineration .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (pH < 2), it is recommended to carefully adjust pH to 4–7 using a dilute sodium bicarbonate solution to reduce corrosion risk to the waste drum.

    • Caution: CO₂ gas will evolve. Perform in a vented hood.

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is water or ethanol, the 2-Bromo-3,6-dichlorobenzoic acid content renders the mixture unsuitable for fuel blending (standard non-halo disposal). It requires the higher temperature (1100°C+) of halogen-specific incinerators to prevent dioxin formation [1].

  • Documentation: Log the approximate concentration on the waste tag. "Trace Halogens" vs. "High Concentration" dictates the incinerator feed rate.

Emergency Spill Management

In the event of a benchtop spill, speed and containment are vital to prevent respiratory exposure.

SpillResponse Alert 1. Alert & Evacuate (If dust is airborne) PPE 2. Don PPE (Nitrile, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Neutralize 4. Wet & Wipe Use damp paper towels to prevent dust generation Contain->Neutralize Disposal 5. Disposal Place all debris in Halogenated Solid Waste Neutralize->Disposal

Figure 2: Immediate response workflow for solid powder spills. Wet wiping is preferred over dry sweeping to minimize inhalation risks.

Spill Cleanup Protocol:

  • Isolate: If a large amount of powder (>50g) is spilled, evacuate the immediate area to let dust settle.

  • Protect: Wear double nitrile gloves and a fit-tested respirator (or work strictly inside the fume hood).

  • Neutralize/Collect:

    • Solids: Do not dry sweep. Cover with wet paper towels (water or dilute sodium carbonate) to suppress dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or clay-based absorbent.

  • Decontaminate: Wash the surface with a soap and water solution.[5][6][7] Verify pH of the surface is neutral before resuming work.

Regulatory & Compliance Context

  • United States (RCRA): While 2-Bromo-3,6-dichlorobenzoic acid is not explicitly P- or U-listed, it falls under 40 CFR 261.24 characteristics if it exhibits corrosivity (D002). Furthermore, as a halogenated organic, it triggers specific "Land Ban" restrictions (LDR), prohibiting land disposal without prior treatment (incineration) [2].

  • Europe (EWC): Classify under EWC 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or EWC 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [3].

Final Operational Note: Never rely solely on the "Acid" cabinet for storage. Due to the bromine content, this compound can degrade over time, releasing corrosive vapors. Store in a cool, dry place within a secondary containment tray, strictly separated from oxidizers.

References

  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: 2-Bromo-6-chlorobenzoic acid.[4][8] National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Bromo-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Bromo-3,6-dichlorobenzoic acid is a highly functionalized halogenated aromatic intermediate. While often treated with the same generic protocols as simple benzoic acid, its specific substitution pattern (bromine and chlorine atoms) significantly alters its handling profile compared to non-halogenated analogs.

The Scientist's Perspective: The presence of three halogens on the benzene ring increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to benzoic acid. Furthermore, the electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid group (lower pKa), making it a more aggressive irritant to mucous membranes and corneal tissue.

Immediate Action Required:

  • Treat as a severe eye and respiratory irritant. [1]

  • Segregate waste streams immediately (Halogenated vs. Non-Halogenated).

  • Implement static control measures during weighing, as poly-halogenated aromatic solids are prone to high static charge accumulation.

Hazard Identification & Risk Assessment

This compound presents a dual-threat: Corrosive/Irritant acidity combined with Halogenated toxicity .

Core Hazard Profile (GHS Classification)
Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowedSystemic absorption; potential interference with metabolic pathways due to halogenation.
Skin Irritation H315 Causes skin irritationAcidic proton donation leads to local tissue damage and dermatitis.
Eye Damage H319 Causes serious eye irritationCritical Risk: Rapid denaturation of corneal proteins upon contact with acidic dust.
STOT - SE H335 May cause respiratory irritationInhalation of fine dust damages bronchial lining; potential for delayed pulmonary edema if exposure is high.

PPE Matrix: Task-Based Selection

Standard lab coats are insufficient. The selection of PPE must adapt based on the state of the chemical (Solid vs. Solution).

The "Senior Scientist" PPE Protocol
Protective GearSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Gloves (Primary) Nitrile (4 mil minimum)High-Grade Nitrile (0.11mm+) or Laminate Standard nitrile protects against the solid. If dissolved in DCM or DMF, standard nitrile degrades rapidly; laminate is required.
Gloves (Secondary) Not required if technique is clean.Required (Double-gloving)Prevents permeation if the primary glove is compromised by the solvent carrier.
Respiratory N95 / P2 Mask (if outside hood)Fume Hood (Sash at working height)Dust is the primary vector. In solution, the solvent's vapor pressure dictates protection (e.g., ABEK filter for acidic vapors).
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsCrucial: Dust can bypass safety glasses. Goggles seal the eyes against airborne acidic particles.
Body Lab Coat (Buttoned), Long SleevesLab Coat + Chemical ApronAn apron is recommended during scale-up to prevent soak-through from splashes.

Operational Workflow & Safety Diagram

The following workflow visualizes the critical control points (CCPs) where exposure risk is highest.

G cluster_0 Critical Exposure Zone Storage 1. Storage (Cool, Dry, Segregated) Weighing 2. Weighing (Static Control Critical) Storage->Weighing Transfer Container Solubilization 3. Solubilization (Fume Hood Only) Weighing->Solubilization Solid Addition Reaction 4. Reaction/Synthesis (Closed System) Solubilization->Reaction Reagent Prep Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Separate

Figure 1: Operational workflow highlighting the "Critical Exposure Zone" where dust generation and solvent splashing pose the highest risks.

Detailed Operational Protocols

Phase 1: Weighing & Static Control (The Invisible Risk)

Halogenated aromatic powders are notorious for static cling . They will "fly" off spatulas and adhere to gloves/sleeves, expanding the contamination zone.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the bottle.

  • Technique: Do not pour. Use a chemically resistant spatula (PTFE coated).

  • Containment: Place the weighing boat inside a secondary container (e.g., a clean beaker) to catch any flying dust during transfer.

Phase 2: Solubilization
  • Solvent Choice: If dissolving in chlorinated solvents (DCM, Chloroform), permeation through gloves is instant. Change gloves immediately upon any splash.

  • Addition: Add the solid to the solvent slowly. While not violently exothermic, the heat of solution can increase solvent vapor pressure, causing "puffing" of toxic vapors.

Phase 3: Spill Management
  • Solid Spill: Do NOT sweep dry. This generates dust.[2] Cover with a wet paper towel (water or mineral oil) to dampen, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads. Neutralize the surface with a mild bicarbonate solution after bulk removal to deactivate the acid residue.

Waste Disposal: The "Halogen Rule"

Improper disposal of this compound is a common regulatory violation.

  • Classification: Halogenated Organic Waste .[3]

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams).

    • Reasoning: Halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (HBr, HCl). Mixing it with non-halogenated waste contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

  • Labeling: Clearly mark the container with "Contains 2-Bromo-3,6-dichlorobenzoic acid" and "Halogenated."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-3,6-dichlorobenzoic acid. Retrieved from

  • Thermo Fisher Scientific. (2024).[4][5] Halogenated Benzoic Acids Safety Guidelines. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Bromo-3,6-dichlorobenzoic acid. National Library of Medicine. Retrieved from

  • Princeton University EHS. (2023). Laboratory Safety Guide: Handling Halogenated Solvents and Waste. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.